N-tert-Butyl-2-thiophenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c1-8(2,3)9-13(10,11)7-5-4-6-12-7/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKMBGGZGFULOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354179 | |
| Record name | N-tert-Butyl-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100342-30-1 | |
| Record name | N-tert-Butyl-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(TERT-BUTYL)-2-THIOPHENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-tert-Butyl-2-thiophenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N-tert-Butyl-2-thiophenesulfonamide (CAS No. 100342-30-1). This document is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and materials science. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key processes.
Chemical Identity and Structure
This compound is a sulfonamide derivative featuring a thiophene ring and a tert-butyl group.[1] Its structure is a key determinant of its chemical properties and applications, particularly as a versatile building block in the synthesis of novel therapeutic agents and agrochemicals.[1]
| Identifier | Value |
| IUPAC Name | N-tert-butylthiophene-2-sulfonamide[2] |
| Synonyms | 2-(tert-Butylaminosulfonyl)thiophene[1][3][4][5], N-(1,1-Dimethylethyl)-2-thiophenesulfonamide[6] |
| CAS Number | 100342-30-1[1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₁₃NO₂S₂[1][2][3] |
| InChI Key | CLKMBGGZGFULOO-UHFFFAOYSA-N[2][8] |
| PubChem CID | 765814[1][2] |
Physicochemical Properties
The physicochemical properties of this compound make it a valuable compound in various chemical syntheses. The tert-butyl group enhances its solubility and stability.[1]
| Property | Value | Source(s) |
| Molecular Weight | 219.32 g/mol | [1][2][3] |
| Appearance | White to almost white crystalline powder | [1][3] |
| Melting Point | 80 - 86 °C | [1][3][8] |
| Boiling Point | 321 °C | [1] |
| Density | 1.22 g/cm³ | [1] |
| Solubility | Soluble in Methanol | [3][4][5] |
| Purity | ≥ 98% (GC) | [1][3] |
Experimental Protocols
Synthesis of this compound[8]
A common method for the synthesis of this compound involves the reaction of 2-thiophenesulfonyl chloride with t-butylamine.
Materials:
-
t-butylamine (8.35 g, 0.114 mol)
-
2-thiophenesulfonyl chloride (5.0 g, 27.4 mmol)
-
Dry tetrahydrofuran (THF) (20 mL)
-
Ethyl acetate
-
Water
-
Molecular sieves
-
Silica gel for chromatography
Procedure:
-
A solution of t-butylamine in dry THF is prepared and cooled to 0°C.
-
2-thiophenesulfonyl chloride is added dropwise to the cooled solution.
-
After the addition is complete, the reaction mixture is allowed to warm to ambient temperature and is stirred overnight.
-
The mixture is then subjected to extraction with ethyl acetate (3 x 80 mL).
-
The combined ethyl acetate extracts are washed with water.
-
The washed extract is dried over molecular sieves and then concentrated.
-
The resulting residue is purified by chromatography on a silica gel column, eluting with 25% ethyl acetate-hexane.
-
This process yields the final product as a solid with a reported yield of 94%.[8]
Caption: Synthesis workflow for this compound.
General Protocol for Melting Point Determination
The melting point of a crystalline solid like this compound can be determined using a standard melting point apparatus.
Procedure:
-
A small, dry sample of the crystalline powder is packed into a capillary tube.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
General Protocol for Solubility Assessment
A qualitative assessment of solubility can be performed through simple dissolution tests.
Procedure:
-
A small, measured amount of this compound is added to a test tube.
-
A measured volume of the solvent (e.g., methanol, water) is added.
-
The mixture is agitated (e.g., by vortexing) at a controlled temperature.
-
The substance is observed for complete dissolution. The process can be repeated with increasing amounts of solute to estimate the solubility.
Applications and Role in Research
This compound serves as a crucial building block in several areas of chemical and pharmaceutical research. Its favorable properties, such as thermal stability and compatibility with various solvents, make it an attractive choice for laboratory applications.[1]
-
Pharmaceutical Development: It is a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1]
-
Agricultural Chemistry: The compound is utilized in the formulation of effective agrochemicals, including pesticides and herbicides.[1]
-
Material Science: It can be incorporated into polymers to enhance their thermal stability and mechanical properties.[1]
The role of this compound as a building block is central to the early stages of the drug discovery and development pipeline.
Caption: Role of building blocks in the drug discovery pipeline.
Safety and Handling
Based on aggregated GHS information, this compound is classified with the following hazard:
-
H319: Causes serious eye irritation. [2]
Precautionary Statements: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses and gloves. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-(Tert-butyl)-2-thiophenesulfonamide | C8H13NO2S2 | CID 765814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 100342-30-1 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 100342-30-1 | TCI Deutschland GmbH [tcichemicals.com]
- 5. This compound | 100342-30-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | VSNCHEM [vsnchem.com]
- 7. This compound | 100342-30-1 [chemicalbook.com]
- 8. Synthesis routes of this compound [benchchem.com]
An In-depth Technical Guide on the Putative Mechanism of Action of N-tert-Butyl-2-thiophenesulfonamide
Disclaimer: As of late 2025, the specific molecular mechanism of action of N-tert-Butyl-2-thiophenesulfonamide has not been extensively characterized in publicly available scientific literature. However, based on its chemical structure as a thiophenesulfonamide, a plausible and well-documented mechanism for compounds of this class is the inhibition of carbonic anhydrase enzymes. This guide, therefore, presents a detailed overview of this putative mechanism, drawing on research conducted on structurally related thiophenesulfonamide derivatives. The information herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future investigations.
Introduction to Carbonic Anhydrases
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in numerous physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This reaction is fundamental to pH regulation, CO₂ and bicarbonate transport, biosynthesis, and ion transport.[1][2] Various isoforms of carbonic anhydrase are expressed in different tissues and are involved in diverse physiological functions. Consequently, the inhibition of specific CA isoforms has therapeutic potential in a range of diseases, including glaucoma, epilepsy, edema, and certain types of cancer.[1]
Proposed Mechanism of Action: Carbonic Anhydrase Inhibition
The primary proposed mechanism of action for this compound is the inhibition of carbonic anhydrase. Sulfonamides are a well-established class of carbonic anhydrase inhibitors. The core of this inhibitory action lies in the interaction of the sulfonamide group (-SO₂NH₂) with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[4]
The catalytic cycle of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon dioxide substrate.[1] Sulfonamide inhibitors, including thiophenesulfonamide derivatives, mimic the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion, effectively blocking the binding of the zinc-hydroxide moiety and preventing the catalytic cycle from proceeding.[4][5]
The thiophene ring and the N-tert-butyl group of this compound are expected to form additional interactions with amino acid residues within the active site cavity, contributing to the binding affinity and potentially conferring selectivity for different CA isoforms.[6] These secondary interactions can be hydrophobic or involve hydrogen bonding and are crucial for the overall inhibitory potency.[4]
Structure-Activity Relationships of Thiophenesulfonamide CA Inhibitors
Studies on various thiophenesulfonamide derivatives have provided insights into their structure-activity relationships (SAR) as carbonic anhydrase inhibitors.
-
The Sulfonamide Group: The unsubstituted sulfonamide moiety is essential for high-affinity binding to the catalytic zinc ion.[4]
-
The Thiophene Ring: The thiophene ring itself is a bioisostere of the benzene ring found in many classical sulfonamide inhibitors. Its orientation in the active site can influence isoform selectivity.[6]
-
Substituents on the Thiophene Ring: The position and nature of substituents on the thiophene ring can significantly impact inhibitory potency and selectivity. For instance, substitutions at the 4- and 5-positions of the thiophene ring have been explored to target different regions of the CA active site.[7][8] These substituents can interact with hydrophobic or hydrophilic pockets within the active site, thereby modulating the binding affinity for different isoforms.[9]
-
N-Substitution of the Sulfonamide: While primary sulfonamides are generally the most potent CA inhibitors, N-substituted derivatives can also exhibit inhibitory activity. The nature of the N-substituent, in this case, a tert-butyl group, would influence the binding mode and kinetics of inhibition.[10]
Quantitative Data for Thiophenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
While no specific inhibitory data for this compound is publicly available, the following table summarizes the inhibitory activities of various thiophenesulfonamide derivatives against different human (h) carbonic anhydrase isoforms. This data provides a context for the potential potency of this compound.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| 4-Substituted-2-thiophenesulfonamides | hCA II | < 10 nM | [8] |
| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA I | 224 - 7544 nM | [11] |
| hCA II | 2.2 - 7.7 nM | [11] | |
| hCA IX | 5.4 - 811 nM | [11] | |
| hCA XII | 3.4 - 239 nM | [11] | |
| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA I | 683 - 4250 nM | [12] |
| hCA II | Subnanomolar to nanomolar range | [12] | |
| hCA IX | Subnanomolar to nanomolar range | [12] | |
| hCA XII | Subnanomolar to nanomolar range | [12] | |
| Thiophene-based sulfonamides | hCA I | Kᵢ: 66.49 nM - 234.99 µM | [13] |
| hCA II | Kᵢ: 74.88 nM - 38.04 µM | [13] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound against carbonic anhydrase, based on the colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.[14]
Objective: To determine the IC₅₀ value of this compound against a specific carbonic anhydrase isoform.
Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. An inhibitor will decrease the rate of this reaction in a concentration-dependent manner.
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound (test compound)
-
Acetazolamide (positive control inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in cold assay buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and substrate solution (no enzyme).
-
Control wells (100% activity): Assay buffer, enzyme solution, and DMSO (vehicle control).
-
Test wells: Assay buffer, enzyme solution, and serial dilutions of the test compound.
-
Positive control wells: Assay buffer, enzyme solution, and serial dilutions of the positive control inhibitor.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer, enzyme solution, and the respective inhibitor/vehicle to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests that its mechanism of action involves the inhibition of carbonic anhydrase. This is supported by a large body of research on the potent inhibitory activity of other thiophenesulfonamide derivatives against various CA isoforms.
To definitively elucidate the mechanism of action of this compound, future research should focus on:
-
In vitro enzyme inhibition assays: Testing the compound against a panel of human carbonic anhydrase isoforms to determine its inhibitory potency and selectivity profile.
-
X-ray crystallography: Co-crystallizing the compound with target CA isoforms to visualize the binding mode and key molecular interactions.
-
Cell-based assays: Evaluating the compound's effects in cellular models where carbonic anhydrase activity is relevant to a physiological or pathological process.
Such studies will be crucial in validating the proposed mechanism of action and will be instrumental in guiding the potential development of this compound as a therapeutic agent.
References
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
N-tert-Butyl-2-thiophenesulfonamide: A Technical Deep Dive into its Synthesis, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butyl-2-thiophenesulfonamide, a heterocyclic sulfonamide, has garnered interest within the scientific community primarily for its role as a carbonic anhydrase inhibitor. This technical guide provides an in-depth exploration of the compound's discovery, synthesis, and its established and potential therapeutic applications. Particular focus is given to its mechanism of action in glaucoma and its emerging relevance in neurological disorders. This document consolidates key experimental data, protocols, and conceptual frameworks to serve as a comprehensive resource for professionals in pharmaceutical research and development.
Introduction
This compound (CAS No. 100342-30-1) is a synthetic organic compound characterized by a thiophene ring linked to a sulfonamide group, which is further substituted with a tert-butyl moiety. While not a household name in pharmacology, this molecule is a subject of significant interest in medicinal chemistry, primarily due to the well-established therapeutic relevance of the sulfonamide functional group. The thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide will systematically unpack the available scientific knowledge on this compound.
Discovery and History
The specific discovery of this compound is not prominently documented as a singular breakthrough event. Its emergence is more accurately understood within the broader context of extensive research into thiophenesulfonamide derivatives as potential therapeutic agents. The synthesis of this particular compound is linked to U.S. Patent 5,153,192, which points to its preparation in the course of developing novel compounds with potential biological activity. The primary impetus for the synthesis of such compounds has been the exploration of carbonic anhydrase inhibitors.
Carbonic anhydrases are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes, including pH regulation, CO2 transport, and fluid secretion. The inhibition of these enzymes has been a cornerstone in the management of various diseases, most notably glaucoma. The exploration of diverse sulfonamide derivatives, including those with heterocyclic scaffolds like thiophene, has been a fertile ground for the discovery of potent and selective carbonic anhydrase inhibitors.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 100342-30-1 | [1] |
| Molecular Formula | C₈H₁₃NO₂S₂ | [1] |
| Molecular Weight | 219.32 g/mol | [2] |
| Melting Point | 80-82 °C | [3] |
| Appearance | White to off-white solid | [2] |
| Purity | >98.0% (GC) | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is a well-documented process. A common and efficient method involves the reaction of 2-thiophenesulfonyl chloride with tert-butylamine.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
t-Butylamine (8.35 g, 0.114 mol)
-
2-Thiophenesulfonyl chloride (5.0 g, 27.4 mmol)
-
Dry Tetrahydrofuran (THF) (20 mL)
-
Ethyl acetate
-
Water
-
Molecular sieves
-
Silica gel for chromatography
-
Ethyl acetate-hexane (25%) mixture for chromatography
Procedure:
-
A solution of t-butylamine in dry THF is prepared and cooled to 0°C.
-
2-Thiophenesulfonyl chloride is added dropwise to the cooled solution.
-
After the addition is complete, the reaction mixture is allowed to warm to ambient temperature and is stirred overnight.
-
The mixture is then subjected to extraction with ethyl acetate (3 x 80 mL).
-
The combined organic extracts are washed with water.
-
The washed organic phase is dried over molecular sieves and then concentrated.
-
The resulting residue is purified by chromatography on a silica gel column, eluting with a 25% ethyl acetate-hexane mixture.
-
This process yields this compound as a solid with a yield of approximately 94%.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Biological Activity and Therapeutic Applications
The primary therapeutic application of this compound and related compounds lies in their ability to inhibit carbonic anhydrase.
Carbonic Anhydrase Inhibition and Glaucoma
Glaucoma is a neurodegenerative disease characterized by damage to the optic nerve, often associated with elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors lower IOP by reducing the production of aqueous humor, the fluid that fills the front part of the eye.[4][5][6][7][8] Specifically, these inhibitors target carbonic anhydrase isoforms present in the ciliary body epithelium, the site of aqueous humor secretion. By inhibiting the enzyme, the formation of bicarbonate ions is reduced, which in turn decreases fluid transport and lowers IOP.
Carbonic Anhydrase Inhibition Signaling Pathway in Glaucoma
Caption: Mechanism of IOP reduction by carbonic anhydrase inhibitors.
Potential in Neurological Disorders
Emerging research suggests a potential role for carbonic anhydrase inhibitors in the management of certain neurological disorders. While direct studies on this compound in this context are limited, the underlying principle involves the modulation of pH and ion balance in the central nervous system. Carbonic anhydrases are involved in processes such as neuronal signaling, cerebrospinal fluid production, and pH regulation in the brain. Their inhibition could therefore have therapeutic implications in conditions like epilepsy and altitude sickness. Further research is warranted to explore the specific effects of this compound on neurological function.
Conclusion and Future Directions
This compound stands as a representative of the thiophenesulfonamide class of carbonic anhydrase inhibitors. Its straightforward synthesis and the established therapeutic relevance of its target make it a molecule of continued interest. While its primary application is in the context of glaucoma, the broader implications of carbonic anhydrase inhibition suggest potential for its investigation in other therapeutic areas, including neurological disorders.
Future research should focus on several key areas:
-
Quantitative Biological Data: There is a pressing need for the systematic evaluation of this compound's inhibitory activity against a panel of human carbonic anhydrase isoforms to determine its potency and selectivity profile.
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are crucial for its development as a drug candidate.
-
Exploration of Neurological Applications: Rigorous preclinical studies are necessary to validate the potential of this compound in treating neurological conditions.
This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to identify promising avenues for future investigation.
References
- 1. N-(Tert-butyl)-2-thiophenesulfonamide | C8H13NO2S2 | CID 765814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 100342-30-1 | TCI AMERICA [tcichemicals.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. researchgate.net [researchgate.net]
- 7. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-tert-Butyl-2-thiophenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butyl-2-thiophenesulfonamide is a synthetic organic compound with the CAS number 100342-30-1. While its primary application appears to be as a versatile building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries, detailed public information regarding its specific biological activity, mechanism of action, and associated signaling pathways is limited. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses its potential, yet largely underexplored, applications.
Chemical Structure and Properties
This compound is characterized by a thiophene ring sulfonated at the 2-position, with the sulfonamide nitrogen substituted with a tert-butyl group.
Chemical Structure:
Figure 1. Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 100342-30-1 | [1] |
| Molecular Formula | C₈H₁₃NO₂S₂ | [1] |
| Molecular Weight | 219.32 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 82-86 °C | [2] |
| Purity | ≥98% (GC) | [2] |
| Synonyms | 2-(tert-Butylaminosulfonyl)thiophene, N-(1,1-Dimethylethyl)-2-thiophenesulfonamide | [2] |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Thiophenesulfonyl chloride
-
tert-Butylamine
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Molecular sieves
-
Silica gel for chromatography
Procedure:
-
A solution of tert-butylamine (8.35 g, 0.114 mol) in dry tetrahydrofuran (20 mL) is prepared and cooled to 0 °C in an ice bath.[3]
-
To this cooled solution, 2-thiophenesulfonyl chloride (5.0 g, 27.4 mmol) is added dropwise.[3]
-
Following the complete addition, the reaction mixture is allowed to warm to ambient temperature and is stirred overnight.[3]
-
The mixture is then subjected to extraction with ethyl acetate (3 x 80 mL).[3]
-
The combined organic extracts are washed with water, dried over molecular sieves, and the solvent is removed under reduced pressure (concentrated).[3]
-
The resulting residue is purified by chromatography on a silica gel column, eluting with a 25% ethyl acetate-hexane mixture.[3]
-
This process yields 5.62 g (94%) of this compound as a solid.[3]
Logical Workflow for Synthesis:
Synthesis workflow for this compound.
Biological and Pharmacological Profile
Currently, there is a notable absence of detailed, publicly available data on the specific biological activities, mechanism of action, and signaling pathway interactions of this compound. The available information primarily describes its role as an intermediate or building block in the synthesis of other molecules.
Potential Applications
-
Agrochemicals: It is also used in the formulation of agrochemicals, where it is suggested to enhance the efficacy of pesticides and herbicides.[4] Again, specific data on its performance or the resulting active ingredients are not detailed in the public domain.
Logical Relationship of Potential Applications:
Potential applications of this compound.
Future Research Directions
The lack of detailed biological data on this compound presents a clear opportunity for further research. Key areas for investigation would include:
-
Screening for Biological Activity: Comprehensive screening against a wide range of biological targets to identify any intrinsic pharmacological or pesticidal activity.
-
Mechanism of Action Studies: If any activity is identified, subsequent studies to elucidate the mechanism by which it exerts its effects.
-
Structure-Activity Relationship (SAR) Studies: Using this compound as a scaffold to synthesize and test a library of derivatives to understand the structural requirements for any observed activity.
Conclusion
This compound is a well-characterized compound in terms of its chemical properties and synthesis. However, its biological profile remains largely unexplored in the public domain. For researchers and professionals in drug development and agrochemical research, this compound represents a potentially valuable starting point for the design and synthesis of novel active molecules. The existing information strongly suggests its utility as a chemical intermediate, but its own therapeutic or biological potential is yet to be fully investigated.
References
N-tert-Butyl-2-thiophenesulfonamide: A Technical Overview of a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butyl-2-thiophenesulfonamide is a commercially available sulfonamide derivative of thiophene. While scientific literature and public databases primarily identify this compound as a versatile synthetic intermediate in the development of more complex molecules, particularly in the pharmaceutical and agrochemical sectors, there is a notable absence of published data on its intrinsic biological activity. This technical guide consolidates the available information on this compound, focusing on its role as a chemical building block and highlighting the current void in biological activity data.
Chemical Properties and Synthesis
This compound is a white to off-white crystalline solid. Its structure features a thiophene ring, a sulfonamide group, and a sterically hindering tert-butyl group. This combination of functional groups makes it a valuable synthon in organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₃NO₂S₂ |
| Molecular Weight | 219.32 g/mol |
| CAS Number | 100342-30-1 |
| Appearance | White to almost white crystalline powder |
| Melting Point | 82 - 86 °C |
| Boiling Point | 321 °C |
General Synthesis Route
A common synthetic route to this compound involves the reaction of 2-thiophenesulfonyl chloride with tert-butylamine.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized representation based on standard sulfonamide synthesis.
-
Materials: 2-thiophenesulfonyl chloride, tert-butylamine, a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), and a base (e.g., triethylamine, pyridine).
-
Procedure:
-
Dissolve 2-thiophenesulfonyl chloride in the chosen solvent and cool the solution in an ice bath.
-
Slowly add a solution of tert-butylamine and the base to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Caption: General workflow for the synthesis of this compound.
Applications in Synthesis
The primary documented application of this compound is as a precursor for the synthesis of more elaborate molecules.
Pharmaceutical Intermediate
Agrochemical Synthesis
This compound is also utilized in the formulation of agrochemicals[1]. The sulfonamide functional group is present in many herbicides and fungicides.
Biological Activity: A Knowledge Gap
Despite its application as a synthetic intermediate for biologically active compounds, there is a significant lack of publicly available data on the intrinsic biological activity of this compound itself. Extensive searches of scientific literature and patent databases did not yield any studies detailing its mechanism of action, specific biological targets, or quantitative measures of activity such as IC₅₀ or EC₅₀ values.
Therefore, it is not possible to provide a summary of its biological activity, associated signaling pathways, or detailed experimental protocols for its biological evaluation.
Caption: The relationship between this compound and its applications.
Conclusion and Future Directions
This compound is a well-established synthetic building block in medicinal and agricultural chemistry. Its utility is derived from the reactive handles provided by the thiophene and sulfonamide moieties. However, a comprehensive understanding of its own biological effects is currently missing from the scientific literature.
For researchers in drug discovery, this represents a potential opportunity. The lack of data invites screening of this compound in various biological assays to uncover any potential lead activity. Given the known biological relevance of the thiophene sulfonamide scaffold, it is plausible that this compound may possess uncharacterized biological properties. Future research should aim to fill this knowledge gap, which could potentially open new avenues for its application beyond its current role as a synthetic intermediate.
References
An In-depth Technical Guide to N-tert-Butyl-2-thiophenesulfonamide Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butyl-2-thiophenesulfonamide and its derivatives, a class of compounds with significant therapeutic potential, primarily as inhibitors of carbonic anhydrase. This document details their synthesis, biological activity, and the underlying mechanisms of action, offering valuable insights for researchers in medicinal chemistry and drug development.
Core Compound and Analogs: Synthesis and Chemical Properties
This compound serves as a key scaffold for the development of various biologically active molecules. Its synthesis and the preparation of its derivatives are crucial steps in the exploration of their therapeutic applications.
Synthesis of this compound
The synthesis of the parent compound, this compound, is typically achieved through the reaction of 2-thiophenesulfonyl chloride with tert-butylamine.[1] This straightforward and high-yielding reaction provides a reliable route to the core scaffold.
Experimental Protocol: Synthesis of this compound [1]
-
Materials: 2-thiophenesulfonyl chloride, tert-butylamine, dry tetrahydrofuran (THF), ethyl acetate, water, molecular sieves, silica gel.
-
Procedure:
-
A solution of tert-butylamine (0.114 mol) in dry THF (20 mL) is cooled to 0°C.
-
2-thiophenesulfonyl chloride (27.4 mmol) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to ambient temperature and is stirred overnight.
-
The mixture is then extracted with ethyl acetate (3 x 80 mL).
-
The combined organic extracts are washed with water, dried over molecular sieves, and concentrated under reduced pressure.
-
The resulting residue is purified by chromatography on silica gel, eluting with 25% ethyl acetate-hexane, to yield the solid product.
-
-
Yield: Approximately 94%.
-
Physical Properties: White to almost white powder or crystal with a melting point of 80-82°C.[1][2]
Synthesis of Substituted Derivatives and Analogs
The synthesis of derivatives and analogs often involves the modification of the thiophene ring or the sulfonamide group. For instance, 5-substituted thiophene-2-sulfonamides can be prepared to explore structure-activity relationships. The "click chemistry" approach has also been successfully employed to synthesize 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides from 5-ethynylthiophene-2-sulfonamide and various aryl azides.[3]
Biological Activity: Carbonic Anhydrase Inhibition
The primary biological target of this compound derivatives is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[3][4] These enzymes play a crucial role in pH regulation, CO2 transport, and various physiological and pathological processes.[5] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[5]
Mechanism of Action
Sulfonamides, including thiophene derivatives, inhibit carbonic anhydrases by coordinating to the zinc ion in the active site. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme. The binding affinity and selectivity of these inhibitors are influenced by the nature of the substituents on the aromatic/heterocyclic ring and the sulfonamide group.[6][7]
Quantitative Inhibition Data
The inhibitory potency of this compound derivatives and their analogs is typically quantified by determining their inhibition constants (Ki) against various human carbonic anhydrase (hCA) isoforms. The following tables summarize the inhibition data for a selection of relevant thiophenesulfonamide derivatives.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 5-(1-Naphthyl-1,2,3-triazol-4-yl)-thiophene-2-sulfonamide | 224 | 2.2 | 5.4 | 3.4 | [3] |
| 5-(1-(3-Cyanophenyl)-1,2,3-triazol-4-yl)-thiophene-2-sulfonamide | 7544 | 7.7 | 811 | 239 | [3] |
| Benzo[b]thiophene-5-sulfonamide | 138 | 8.8 | 15 | - | [4] |
| Benzo[b]thiophene-6-sulfonamide | 63 | 6.3 | 2.8 | - | [4] |
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | |
| Ethoxzolamide (Standard) | - | - | - | - | |
| Dorzolamide (Standard) | - | - | - | - | |
| Brinzolamide (Standard) | - | - | - | - |
Note: Data for standard inhibitors are provided for comparison. A comprehensive list of Ki values for various sulfonamides can be found in the cited literature.[8][9]
Experimental Protocols for Biological Assays
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the most common method for determining the inhibitory potency of compounds against carbonic anhydrases.
Principle: The assay measures the enzyme-catalyzed rate of CO₂ hydration. The production of protons during this reaction leads to a decrease in the pH of a buffered solution, which is monitored by a pH indicator.
Experimental Protocol: [10][11]
-
Materials: Purified recombinant human carbonic anhydrase isoforms, inhibitor stock solutions (in DMSO or water), buffer solution (e.g., Tris-HCl or HEPES), pH indicator solution (e.g., phenol red), CO₂-saturated water, stopped-flow spectrophotometer.
-
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically seconds) at a specific wavelength.
-
Data Analysis: The initial rates of the reaction are determined and used to calculate the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.
-
Signaling Pathways and Logical Relationships
The inhibition of carbonic anhydrases, particularly the tumor-associated isoform hCA IX, by thiophenesulfonamide derivatives can have significant downstream effects on cellular signaling pathways, especially in the context of cancer.
Regulation of Tumor Microenvironment pH
In hypoxic tumors, the upregulation of hCA IX leads to the acidification of the extracellular microenvironment, which promotes tumor growth, invasion, and metastasis.[5][12] Thiophenesulfonamide inhibitors, by blocking the activity of hCA IX, can counteract this acidification, thereby disrupting the favorable conditions for tumor progression.
Caption: Role of CA IX in the tumor microenvironment and its inhibition.
Experimental Workflow for Inhibitor Evaluation
The process of identifying and characterizing novel thiophenesulfonamide-based carbonic anhydrase inhibitors follows a structured workflow, from initial synthesis to detailed biological evaluation.
Caption: Workflow for the development of thiophenesulfonamide CA inhibitors.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly as inhibitors of carbonic anhydrases. Their straightforward synthesis, potent biological activity, and the well-understood mechanism of action make them attractive candidates for further investigation in various disease models. This technical guide provides a foundational understanding for researchers and professionals in the field of drug discovery to explore the full potential of this important chemical scaffold.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. This compound | 100342-30-1 | TCI AMERICA [tcichemicals.com]
- 3. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases [pubmed.ncbi.nlm.nih.gov]
- 8. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Spectroscopic Characterization of N-tert-Butyl-2-thiophenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for the compound N-tert-Butyl-2-thiophenesulfonamide. Due to the limited availability of published experimental data for this specific molecule, this guide focuses on predicted spectral characteristics based on its chemical structure and data from analogous compounds. It also outlines detailed, generalized experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: N-tert-butylthiophene-2-sulfonamide[1]
-
Molecular Formula: C₈H₁₃NO₂S₂[1]
-
Molecular Weight: 219.32 g/mol [1]
-
CAS Number: 100342-30-1[1]
Spectroscopic Data (Predicted)
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | dd | 1H | Thiophene H5 |
| ~7.1 - 7.3 | dd | 1H | Thiophene H3 |
| ~7.0 - 7.1 | dd | 1H | Thiophene H4 |
| ~5.0 - 6.0 | br s | 1H | N-H |
| ~1.3 | s | 9H | tert-Butyl |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~140 - 145 | Thiophene C2 |
| ~130 - 135 | Thiophene C5 |
| ~127 - 130 | Thiophene C3 |
| ~125 - 127 | Thiophene C4 |
| ~55 - 60 | tert-Butyl (quaternary C) |
| ~30 - 35 | tert-Butyl (CH₃) |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1340 & ~1160 | Strong | Asymmetric & Symmetric S=O stretch (sulfonamide) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~900 | Medium | S-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 219 | [M]⁺ (Molecular ion) |
| 204 | [M - CH₃]⁺ |
| 163 | [M - C(CH₃)₃]⁺ |
| 140 | [Thiophene-SO₂]⁺ |
| 83 | [Thiophene]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation - likely base peak) |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a 45-degree pulse angle.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Utilize proton decoupling to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Method: KBr Pellet Technique [2]
Materials:
-
This compound
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Pellet Formation:
-
Transfer a portion of the powder mixture into the collar of a pellet press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[2]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electron Ionization (EI) Mass Spectrometry
Materials:
-
This compound
-
Volatile solvent (e.g., methanol, dichloromethane)
-
Mass spectrometer with an EI source
Procedure:
-
Sample Introduction:
-
Prepare a dilute solution of the sample in a volatile solvent.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information. For sulfonamides, common fragmentation includes cleavage of the S-N bond and loss of the alkyl group.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a solid organic compound.
References
N-tert-Butyl-2-thiophenesulfonamide: A Scaffolding Approach for Angiotensin AT2 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butyl-2-thiophenesulfonamide has emerged as a critical structural motif in the development of selective modulators of the Angiotensin II Type 2 (AT2) receptor. While the core molecule itself has not been extensively characterized for direct biological activity, its utility as a chemical scaffold has led to the discovery of potent and selective ligands for the AT2 receptor. These derivatives are being investigated for their therapeutic potential in a range of cardiovascular and neurological conditions. This technical guide provides an in-depth overview of the therapeutic targeting of the AT2 receptor by this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Therapeutic Target: Angiotensin II Type 2 (AT2) Receptor
The primary therapeutic target identified for derivatives of this compound is the Angiotensin II Type 2 (AT2) receptor. The AT2 receptor is a component of the renin-angiotensin system (RAS) and is known to counteract many of the effects of the Angiotensin II Type 1 (AT1) receptor, which mediates vasoconstriction and inflammation. Activation of the AT2 receptor is associated with beneficial effects such as vasodilation, anti-inflammatory responses, and tissue protection.
Signaling Pathway of AT2 Receptor Activation
Activation of the AT2 receptor by agonists initiates a signaling cascade that leads to the production of nitric oxide (NO), a key molecule in vasodilation. A simplified representation of this pathway is provided below.
Caption: Simplified signaling pathway of the Angiotensin AT2 receptor.
Quantitative Data for this compound Derivatives
Several studies have synthesized and evaluated derivatives of this compound for their affinity to the AT2 receptor. The following tables summarize the key quantitative data for some of the most potent compounds identified.
Table 1: AT2 Receptor Binding Affinities of N-(heteroaryl)thiophene Sulfonamide Derivatives
| Compound ID | Modification on Thiophene Sulfonamide Scaffold | AT2 Receptor Kᵢ (nM) |
| 14 | tert-butylimidazolylacetyl group at the meta position of a benzene ring | 4.9[1] |
| 15 | Fluoro derivative of compound 14 | - |
| 17 | Pyrimidine heterocycle | <5[1] |
| 18 | Trifluoromethyl derivative | <5[1] |
| 20 | Nitrile group on pyrimidine heterocycle | <5[1] |
Table 2: Stability of N-(heteroaryl)thiophene Sulfonamide Derivatives in Liver Microsomes
| Compound ID | Half-life (t½) in Human Liver Microsomes (min) | Half-life (t½) in Mouse Liver Microsomes (min) |
| 14 | Intermediate stability (t½ = 77 min in hepatocytes) | Low stability |
| 15 | More stable than compound 14 | - |
| 18 | Very low (<10) | Very low |
| 19 | Very low (<10) | Very low |
| 20 | Very low (<10) | Very low |
| 21 | Very low (<10) | Very low |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to characterize the interaction of this compound derivatives with the AT2 receptor.
AT2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for the human AT2 receptor.
Caption: Workflow for AT2 receptor competitive binding assay.
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from a human cell line (e.g., HEK-293) transfected to overexpress the human AT2 receptor (HEK293-hAT2R).[1]
-
Reaction Mixture: In a suitable buffer, the cell membranes are incubated with a known concentration of the radioligand, [¹²⁵I][Sar¹,Ile⁸]-angiotensin II, and varying concentrations of the test compound.[1]
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a filter mat that traps the cell membranes.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Nitric Oxide (NO) Release
This protocol measures the ability of test compounds to act as agonists at the AT2 receptor by quantifying the release of nitric oxide (NO) from cells expressing the receptor.[2]
Caption: Workflow for AT2 receptor functional assay (NO release).
Detailed Protocol:
-
Cell Culture: Primary human aortic endothelial cells (HAEC) or Chinese Hamster Ovary (CHO) cells stably transfected with the human AT2 receptor (AT2R-CHO) are cultured in appropriate media.[2][3]
-
Cell Treatment: Cells are treated with the test compound at various concentrations. Control groups include vehicle-treated cells and cells treated with a known AT2 receptor agonist (e.g., angiotensin II).[2]
-
NO Detection: The intracellular production of NO is measured using a fluorescent probe, such as 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate). This probe is cell-permeable and becomes fluorescent upon reacting with NO.[2][3]
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or microscope.
-
Data Analysis: The increase in fluorescence intensity in treated cells compared to control cells indicates the amount of NO released and thus the agonistic activity of the test compound at the AT2 receptor.
Conclusion
This compound is a valuable scaffold in medicinal chemistry for the design of potent and selective ligands for the Angiotensin II Type 2 receptor. The derivatives of this compound have shown promising activity in preclinical studies, suggesting their potential for the treatment of cardiovascular and other diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to advance them towards clinical applications.
References
In Silico Modeling of N-tert-Butyl-2-thiophenesulfonamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of N-tert-Butyl-2-thiophenesulfonamide interactions with its primary biological targets. This compound is a member of the sulfonamide class of compounds, a well-established group of molecules known for their diverse pharmacological activities. A primary mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. This guide will focus on the computational approaches to understanding these interactions, supplemented by detailed experimental protocols and relevant biological pathways.
Introduction to this compound and its Therapeutic Potential
This compound is a synthetic organic compound featuring a thiophene ring linked to a sulfonamide group with a tert-butyl substituent. While specific therapeutic applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various medicinal purposes. The sulfonamide functional group is a key pharmacophore responsible for the inhibition of carbonic anhydrases. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation, fluid balance, and various metabolic pathways. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer, making them attractive targets for drug discovery.
In Silico Modeling of Protein-Ligand Interactions
In silico modeling, or computer-aided drug design (CADD), is an indispensable tool in modern drug discovery. It allows researchers to predict and analyze the interactions between a small molecule (ligand), such as this compound, and its protein target at an atomic level. This section outlines a typical workflow for such an investigation.
In Silico Modeling Workflow
A standard workflow for the computational analysis of this compound's interaction with a protein target like carbonic anhydrase is depicted below.
Quantitative Interaction Data
| Sulfonamide Inhibitor | Target Isoform | Inhibition Constant (Ki, nM) |
| Acetazolamide | hCA I | 250 |
| Acetazolamide | hCA II | 12 |
| Methazolamide | hCA I | 50 |
| Methazolamide | hCA II | 14 |
| Dorzolamide | hCA II | 0.54 |
| Brinzolamide | hCA II | 3.1 |
| Topiramate | hCA II | 210 |
| Zonisamide | hCA II | 33 |
Note: This data is compiled from various sources and is intended for comparative purposes. Experimental conditions can influence these values.
Experimental Protocols for Interaction Analysis
To validate the in silico predictions and quantitatively measure the interaction between this compound and its target protein, various biophysical and biochemical assays can be employed. A standard method for determining the inhibitory activity of compounds against carbonic anhydrase is detailed below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)
This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.
Materials and Reagents:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
This compound (dissolved in DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na₂SO₄, 0.1 M)
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the hCA enzyme in HEPES buffer. A series of dilutions of this compound are prepared in DMSO.
-
Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the inhibitor solution (or DMSO for control) and the pH indicator in HEPES buffer.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Data Acquisition: Monitor the change in absorbance of the phenol red indicator at 557 nm over time. The hydration of CO₂ produces protons, causing a pH drop and a change in the indicator's color.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated from the linear phase of the absorbance change. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kᵢ Determination: The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the enzyme concentration and the Michaelis-Menten constant (Kₘ) for the substrate are known.
Biological Signaling Pathways
The inhibition of carbonic anhydrase by sulfonamides like this compound can have significant effects on cellular signaling pathways, particularly those sensitive to changes in pH and bicarbonate concentration. One such critical pathway is the cellular response to hypoxia (low oxygen), where the tumor-associated carbonic anhydrase IX (CA IX) plays a key role.
Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway and the Role of CA IX
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of genes that help cells adapt to the low oxygen environment. One of these genes encodes for CA IX, a transmembrane enzyme that contributes to the acidification of the tumor microenvironment, promoting tumor cell survival and proliferation. Inhibition of CA IX can disrupt this adaptive mechanism.
Conclusion
The in silico modeling of this compound provides a powerful framework for understanding its potential interactions with carbonic anhydrases and other putative targets. By combining molecular docking and dynamics simulations with robust experimental validation, researchers can elucidate the molecular basis of its activity and guide the development of novel therapeutic agents. While specific interaction data for this compound remains to be fully characterized, the principles and methodologies outlined in this guide offer a clear path for its comprehensive investigation. The continued application of these integrated computational and experimental approaches will undoubtedly accelerate the discovery and design of next-generation sulfonamide-based drugs.
Methodological & Application
Application Notes and Protocols for N-tert-Butyl-2-thiophenesulfonamide in In Vitro Carbonic Anhydrase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butyl-2-thiophenesulfonamide is a sulfonamide derivative with potential applications as a carbonic anhydrase (CA) inhibitor. Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression, metastasis, and resistance to therapy, making them attractive targets for anticancer drug development.[2]
This document provides detailed protocols for in vitro assays to evaluate the inhibitory activity of this compound against various carbonic anhydrase isoforms. It also outlines the key signaling pathways influenced by CA inhibition and presents a summary of inhibitory activities for structurally related compounds to provide a framework for assessing the potential potency of this compound.
Mechanism of Action
Sulfonamides, including this compound, are known to inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site.[3] The sulfonamide group (-SO2NH2) binds to the Zn(II) ion, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.[3] This binding prevents the enzyme from converting its substrate, carbon dioxide, thereby inhibiting its function.
Data Presentation
Due to the limited availability of specific inhibitory data for this compound, the following table summarizes the inhibition constants (Ki) for a series of structurally related thiophene-2-sulfonamide derivatives against key human carbonic anhydrase isoforms. This data provides a valuable reference for the expected range of potency for this compound.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 5-(1-Naphthyl-1,2,3-triazol-4-yl)-thiophene-2-sulfonamide | 224 | 2.2 | 5.4 | 3.4 |
| 5-(1-(4-Cyanophenyl)-1,2,3-triazol-4-yl)-thiophene-2-sulfonamide | 7544 | 7.7 | 811 | 239 |
| 5-(1-(3-Cyanophenyl)-1,2,3-triazol-4-yl)-thiophene-2-sulfonamide | 489 | 3.1 | 15.6 | 7.8 |
| Acetazolamide (Standard Inhibitor) | 250 | 12 | 25 | 5.7 |
Note: The data presented is for structurally related thiophene-2-sulfonamide derivatives to provide context for potential inhibitory activity.[4] hCA refers to human carbonic anhydrase.
Experimental Protocols
Two primary in vitro methods are commonly employed to determine the inhibitory activity of compounds against carbonic anhydrase: a colorimetric assay using p-nitrophenyl acetate as a substrate and a stopped-flow CO2 hydration assay.
Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, monitored spectrophotometrically at 405 nm.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and Acetazolamide in DMSO.
-
Prepare a stock solution of p-NPA in DMSO.
-
Dilute the CA enzyme to the desired working concentration in Tris-HCl buffer.
-
-
Assay Protocol:
-
Add 2 µL of various concentrations of this compound (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the CA enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Stopped-Flow CO2 Hydrase Assay
This is a more direct and sensitive method that measures the catalytic hydration of CO2. The assay is performed using a stopped-flow instrument, which rapidly mixes the enzyme and substrate solutions. The subsequent pH change is monitored using a pH indicator.
Materials:
-
Human carbonic anhydrase isoforms
-
This compound
-
HEPES buffer (pH 7.5)
-
CO2-saturated water
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the CA enzyme and various concentrations of this compound in HEPES buffer.
-
Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.
-
-
Assay Protocol:
-
The enzyme/inhibitor solution and the CO2-saturated solution are rapidly mixed in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton formation from CO2 hydration.
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined.
-
Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Mandatory Visualizations
Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment
Caption: Signaling pathway of CAIX under hypoxic conditions.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
References
- 1. Inhibition of carbonic anhydrase isozymes with benzene sulfonamides incorporating thio, sulfinyl and sulfonyl glycoside moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-tert-Butyl-2-thiophenesulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butyl-2-thiophenesulfonamide is a member of the five-membered heterocyclic sulfonamides, a class of compounds known for their potent inhibition of carbonic anhydrases (CAs). Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[1]
Thiophene-based sulfonamides have been extensively studied for their carbonic anhydrase inhibitory potential.[1][3] this compound, with its characteristic thiophene ring and a sulfonamide moiety, is a promising candidate for the development of novel CA inhibitors. This document provides detailed application notes and experimental protocols for the characterization of this compound as a carbonic anhydrase inhibitor.
Mechanism of Action
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion located in the active site of the enzyme. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. The coordination of the sulfonamide to the zinc ion prevents the substrate from accessing the active site, thereby inhibiting the enzymatic activity.
Data Presentation
| Compound Class | Target Isoform | IC50 Range (nM) | Ki Range (nM) | Inhibition Type |
| Thiophene-based sulfonamides | hCA I | 69 - 70,000 | 66 - 235,000 | Noncompetitive |
| Thiophene-based sulfonamides | hCA II | 23.4 - 1,405 | 75 - 38,000 | Noncompetitive |
Data summarized from a study on a series of thiophene-based sulfonamides and may not be directly representative of this compound.[3]
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against various carbonic anhydrase isoforms using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)
-
This compound
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (p-NPA)
-
HEPES buffer (20 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Acetazolamide in DMSO.
-
Prepare a 10 mM stock solution of p-NPA in DMSO.
-
Prepare working solutions of CA enzymes in HEPES buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
-
Assay Protocol:
-
Perform serial dilutions of the inhibitor and positive control in HEPES buffer to achieve a range of final concentrations.
-
In a 96-well plate, add 160 µL of HEPES buffer to each well.
-
Add 20 µL of the diluted inhibitor or control solution to the respective wells. For the uninhibited control, add 20 µL of HEPES buffer containing the same percentage of DMSO.
-
Add 10 µL of the CA enzyme working solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the p-NPA working solution to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the engagement of a drug with its target protein in a cellular environment. This protocol outlines the steps to assess the binding of this compound to carbonic anhydrase in intact cells.
Materials:
-
Cell line expressing the target carbonic anhydrase isoform
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blotting apparatus, antibodies against the target CA)
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with this compound at the desired concentration. Include a vehicle control (DMSO) group.
-
Incubate the cells for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS and aliquot them into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target carbonic anhydrase in the soluble fraction using a suitable method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the treated and vehicle control groups.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of the protein upon ligand binding, confirming target engagement.
-
Conclusion
This compound represents a compelling scaffold for the development of novel carbonic anhydrase inhibitors. The protocols outlined in this document provide a robust framework for the in-depth characterization of its inhibitory activity and target engagement. While specific inhibitory constants for this compound are yet to be widely reported, the data from structurally similar thiophene-based sulfonamides strongly support its potential as a potent inhibitor of carbonic anhydrases. Further investigation into its isoform selectivity and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving N-tert-Butyl-2-thiophenesulfonamide for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of N-tert-Butyl-2-thiophenesulfonamide for use in cell culture experiments. The information is intended to guide researchers in preparing sterile solutions of this compound for investigating its biological effects on various cell lines.
Introduction
This compound is a sulfonamide compound with potential applications in pharmaceutical and agrochemical research.[1] Like many sulfonamides, it is under investigation for its potential as an anticancer agent, primarily through the inhibition of carbonic anhydrases. This document outlines the recommended procedures for preparing this compound for in vitro studies.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for accurate stock solution preparation and ensuring compound stability.
| Property | Value |
| Molecular Formula | C₈H₁₃NO₂S₂ |
| Molecular Weight | 219.32 g/mol |
| Appearance | White to almost white crystalline powder |
| Melting Point | 82-86 °C |
| Solubility | Soluble in Methanol |
Data sourced from various chemical suppliers.
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of stock and working solutions of this compound for cell culture experiments.
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO, the following calculation is used:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 219.32 g/mol = 2.1932 mg
-
-
Weigh the compound: In a chemical fume hood, carefully weigh approximately 2.2 mg of this compound powder using a calibrated analytical balance.
-
Dissolve in DMSO: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. The resulting stock solution should be clear and free of any particulate matter.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine the final concentration: Decide on the final concentrations of this compound required for your experiment. It is recommended to perform a dose-response experiment to determine the optimal concentration range.
-
Dilute the stock solution: The stock solution must be diluted in complete cell culture medium to the desired final concentration immediately before use. To minimize the cytotoxic effects of the solvent, the final concentration of DMSO in the culture medium should be kept as low as possible, typically ≤ 0.1%.
-
Example Dilution (for a final concentration of 10 µM):
-
To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed complete cell culture medium.
-
This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: It is critical to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the experimental cultures.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for cell culture.
Caption: Workflow for preparing this compound solutions.
Proposed Signaling Pathway
Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs). In the context of cancer, the inhibition of tumor-associated CAs, such as CA IX, is a key mechanism of action. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of action via carbonic anhydrase IX inhibition.
Cytotoxicity and Recommended Concentration Range
The cytotoxic effects of this compound will be cell-line dependent. It is recommended to perform an initial cytotoxicity assay (e.g., MTT or resazurin assay) to determine the IC50 value for the cell line of interest. Based on studies of other sulfonamides, a starting concentration range of 1 µM to 100 µM is suggested for initial screening.
Safety Precautions
-
This compound should be handled in a chemical fume hood.
-
Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
By following these application notes and protocols, researchers can confidently prepare this compound for cell culture experiments to investigate its biological activities.
References
Application Notes and Protocols for N-tert-Butyl-2-thiophenesulfonamide Studies
Introduction
N-tert-Butyl-2-thiophenesulfonamide is a synthetic compound featuring a thiophene ring and a sulfonamide group.[1][2] Its structural components are present in various biologically active molecules, suggesting its potential for therapeutic applications. Sulfonamides are a well-established class of compounds with a broad range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] Similarly, thiophene-containing compounds have demonstrated diverse biological effects, such as antimicrobial and anti-inflammatory activities.[5][6][7] This document provides a detailed experimental design to investigate the potential biological activities of this compound, intended for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for sample handling, formulation, and interpretation of experimental results.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₂S₂ | [1][2] |
| Molecular Weight | 219.32 g/mol | [2][8] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 80-86 °C | [2][9] |
| CAS Number | 100342-30-1 | [1][10] |
Experimental Design Workflow
The proposed experimental workflow is designed to systematically evaluate the biological activities of this compound, starting with broad in vitro screenings and progressing to more specific cellular assays.
Caption: Experimental workflow for the biological evaluation of this compound.
Protocols
Antimicrobial Activity Screening
Objective: To determine the potential antibacterial and antifungal activity of this compound.
Methodology: Broth Microdilution Assay
-
Microorganism Preparation: Prepare overnight cultures of selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media. Adjust the turbidity of the microbial suspensions to a 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive controls (a known antibiotic/antifungal), negative controls (medium only), and solvent controls.
-
Incubation: Incubate the plates at the optimal temperature and time for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Data Collection: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for the lowest concentration of the compound that inhibits visible microbial growth. Further, determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) by plating aliquots from the clear wells onto agar plates.
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus | ||
| E. coli | ||
| C. albicans |
Anti-inflammatory Activity Screening
Objective: To evaluate the potential anti-inflammatory properties of this compound.
Methodology: Inhibition of Nitric Oxide Production in Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production. Include a positive control (e.g., a known anti-inflammatory drug) and a negative control (untreated, stimulated cells).
-
Nitrite Measurement: After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the compound.
Data Presentation:
| Concentration (µM) | % NO Inhibition |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Antiproliferative Activity Screening
Objective: To assess the potential of this compound to inhibit the growth of cancer cells.
Methodology: MTT Assay
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | IC₅₀ (µM) |
| MCF-7 | |
| A549 |
Potential Signaling Pathway Involvement
Based on the known activities of sulfonamides and thiophene derivatives, this compound could potentially modulate key inflammatory signaling pathways.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Safety and Handling
For research purposes only. Not for human or veterinary use.[9] Causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Synthesis
A common synthesis route for this compound involves the reaction of 2-thiophenesulfonyl chloride with t-butylamine in a suitable solvent like tetrahydrofuran (THF).[9]
Caption: Synthesis scheme for this compound.
Conclusion
The proposed experimental design provides a comprehensive framework for the initial biological characterization of this compound. The results from these studies will help to elucidate its potential as a lead compound for the development of new therapeutic agents. Further investigations into its mechanism of action and in vivo efficacy will be warranted based on promising in vitro data.
References
- 1. N-(Tert-butyl)-2-thiophenesulfonamide | C8H13NO2S2 | CID 765814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | VSNCHEM [vsnchem.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. This compound | 100342-30-1 [chemicalbook.com]
Application Note: Lab-Scale Synthesis of N-tert-Butyl-2-thiophenesulfonamide
Introduction
N-tert-Butyl-2-thiophenesulfonamide is a key intermediate in medicinal chemistry and drug development.[1][2] It belongs to the sulfonamide class of compounds, which are noted for their diverse biological activities.[1][2] This document outlines a reliable and scalable laboratory protocol for the synthesis of this compound from commercially available starting materials. The described method involves the reaction of 2-thiophenesulfonyl chloride with tert-butylamine.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of tert-butylamine attacks the electrophilic sulfur atom of 2-thiophenesulfonyl chloride, displacing the chloride ion to form the sulfonamide bond.
-
Reactants : 2-Thiophenesulfonyl Chloride and tert-Butylamine
-
Product : this compound
-
Byproduct : tert-Butylammonium chloride
Experimental Protocol
This protocol is based on a well-established procedure for the synthesis of N-substituted sulfonamides.[3]
Materials and Equipment
-
2-Thiophenesulfonyl chloride (MW: 182.66 g/mol )[4]
-
tert-Butylamine (MW: 73.14 g/mol )
-
Dry Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Water (deionized)
-
Molecular sieves or anhydrous Sodium Sulfate for drying
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for extraction and purification
Safety Precautions
-
2-Thiophenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[4]
-
tert-Butylamine is flammable and toxic.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Procedure
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (8.35 g, 0.114 mol) in dry tetrahydrofuran (THF) (20 mL).[3]
-
Initial Cooling : Cool the solution to 0°C using an ice bath.
-
Addition of Sulfonyl Chloride : Add a solution of 2-thiophenesulfonyl chloride (5.0 g, 27.4 mmol) dropwise to the cooled tert-butylamine solution using an addition funnel.[3] Maintain the temperature at 0°C during the addition.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature.[3]
-
Overnight Stirring : Let the mixture stir overnight to ensure the reaction goes to completion.[3]
-
Work-up and Extraction :
-
Transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 80 mL).[3]
-
Combine the organic extracts and wash them with water to remove any remaining salts.
-
-
Drying and Concentration :
-
Purification :
-
Final Product :
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Thiophenesulfonyl chloride | 5.0 g (27.4 mmol) | [3] |
| tert-Butylamine | 8.35 g (0.114 mol) | [3] |
| Solvent | ||
| Dry Tetrahydrofuran (THF) | 20 mL | [3] |
| Reaction Conditions | ||
| Initial Temperature | 0°C | [3] |
| Final Temperature | Ambient | [3] |
| Reaction Time | Overnight | [3] |
| Product Information | ||
| Product Name | This compound | [3] |
| Molecular Formula | C8H13NO2S2 | [5] |
| Molecular Weight | 219.3 g/mol | [3][5] |
| Yield (Mass) | 5.62 g | [3] |
| Yield (Percentage) | 94% | [3] |
| Physical Appearance | Solid | [3] |
| Melting Point | 80-82°C | [3] |
Diagrams
Reaction Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(Tert-butyl)-2-thiophenesulfonamide | C8H13NO2S2 | CID 765814 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-tert-Butyl-2-thiophenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-tert-Butyl-2-thiophenesulfonamide is a sulfonamide derivative with significant applications in pharmaceutical and agrochemical research.[1] Its role as a building block in the synthesis of novel therapeutic agents necessitates accurate and reliable analytical methods for its quantification.[1] These methods are crucial for quality control, process optimization, and stability testing in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust technique in analytical laboratories.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Reference |
| IUPAC Name | N-tert-butylthiophene-2-sulfonamide | [2] |
| Molecular Formula | C₈H₁₃NO₂S₂ | [2] |
| Molecular Weight | 219.32 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 82 - 86 °C | [1] |
| Purity (by GC) | ≥ 98% | [1] |
High-Performance Liquid Chromatography (HPLC-UV) Method
This section details a reversed-phase HPLC method for the quantification of this compound. The methodology is based on established principles for the analysis of sulfonamide compounds.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-2 min: 40% B2-10 min: 40% to 80% B10-12 min: 80% B12-12.1 min: 80% to 40% B12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Experimental Protocol: Standard and Sample Preparation
1. Reagents and Materials:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
3. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions will be used to construct the calibration curve.
4. Sample Preparation (for a drug substance):
-
Accurately weigh a sample containing this compound.
-
Transfer it to a suitable volumetric flask.
-
Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation: Calibration and Quantification
The following table summarizes representative data for a calibration curve and sample quantification.
| Parameter | Value |
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis and a conceptual representation of the analytical signaling pathway.
Alternative and Complementary Analytical Methods
While HPLC-UV is a robust method, other techniques can be employed for quantification, especially in complex matrices or for higher sensitivity requirements.
-
Gas Chromatography (GC): Given the compound's purity is often determined by GC, this technique is suitable, particularly for assessing volatile impurities.[1] A GC method would typically involve a non-polar capillary column and a Flame Ionization Detector (FID).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For quantification in biological matrices (e.g., plasma, urine), LC-MS/MS offers superior sensitivity and selectivity.[3][4] This method would involve sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) followed by analysis using multiple reaction monitoring (MRM) to enhance specificity.
Conclusion
The detailed HPLC-UV method provides a reliable and accessible approach for the quantification of this compound in a research and quality control setting. The provided protocols and data serve as a comprehensive guide for researchers and scientists. For more complex sample matrices or when lower detection limits are necessary, the use of LC-MS/MS should be considered.
References
Troubleshooting & Optimization
Technical Support Center: N-tert-Butyl-2-thiophenesulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-tert-Butyl-2-thiophenesulfonamide.
Troubleshooting Guide
Low yield or failed reactions can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Low or No Product Formation
Issue: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture shows little to no formation of the desired product.
| Potential Cause | Recommended Action | Expected Outcome |
| Degraded 2-Thiophenesulfonyl Chloride | 2-Thiophenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding 2-thiophenesulfonic acid.[1][2] Use a fresh bottle or a properly stored aliquot. Ensure the reagent is a colorless to light-colored solid or liquid; a dark color may indicate decomposition.[3] | Use of fresh, high-purity 2-thiophenesulfonyl chloride should restore reactivity and improve yield. |
| Presence of Moisture in the Reaction | Tetrahydrofuran (THF) must be anhydrous. Use a freshly opened bottle of anhydrous THF or dry the solvent using appropriate methods (e.g., distillation from sodium/benzophenone). Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Eliminating moisture prevents the hydrolysis of 2-thiophenesulfonyl chloride, a primary competing reaction.[1] |
| Incomplete Reaction | The reaction of the sterically hindered tert-butylamine may be slower than anticipated.[4] Extend the reaction time (e.g., to 24 hours) and monitor by TLC until the starting material (2-thiophenesulfonyl chloride) is consumed. | Longer reaction times can lead to higher conversion and improved product yield. |
| Incorrect Stoichiometry | An excess of tert-butylamine is used to drive the reaction and to act as a base to neutralize the HCl byproduct.[3] Verify the molar equivalents of the reagents. A typical ratio is approximately 4 equivalents of tert-butylamine to 1 equivalent of 2-thiophenesulfonyl chloride.[3] | Correcting the stoichiometry will ensure the complete consumption of the limiting reagent (2-thiophenesulfonyl chloride) and efficient HCl scavenging. |
| Low Reaction Temperature | While the initial addition of 2-thiophenesulfonyl chloride is performed at 0 °C to control the exotherm, the reaction is typically allowed to warm to room temperature and stirred overnight.[3] Ensure the reaction is not kept at a low temperature for the entire duration. | Allowing the reaction to proceed at ambient temperature provides the necessary activation energy for the reaction to go to completion. |
Presence of Impurities in the Final Product
Issue: The isolated product is not pure, as indicated by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point, or LC-MS.
| Potential Impurity | Identification | Mitigation Strategy |
| Unreacted 2-Thiophenesulfonyl Chloride | Can be detected by TLC (will likely have a different Rf value than the product) or LC-MS. | Ensure the reaction goes to completion by extending the reaction time. During the aqueous workup, any remaining sulfonyl chloride will be hydrolyzed and removed. |
| 2-Thiophenesulfonic Acid | This is the hydrolysis product of 2-thiophenesulfonyl chloride.[1][5][6][7][8] It is a polar, acidic compound that can be removed by a basic wash during the workup (e.g., with saturated sodium bicarbonate solution). | Incorporate a wash with a mild aqueous base into the workup procedure to remove any acidic impurities. |
| Di-tert-butylsulfonamide | This potential side product could arise from the reaction of tert-butylamine with an intermediate. Its formation is generally less favored. | Careful control of reaction conditions, particularly the slow, dropwise addition of the 2-thiophenesulfonyl chloride to the solution of tert-butylamine, can minimize the formation of this and other side products. |
| Residual Solvent | Can be identified by ¹H NMR spectroscopy. | Ensure the product is thoroughly dried under high vacuum after purification. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A1: With proper technique and high-quality reagents, a yield of around 94% can be expected, as has been reported in the literature.[3]
Q2: My 2-thiophenesulfonyl chloride is a dark liquid. Can I still use it?
A2: A dark color may indicate decomposition or the presence of impurities.[3] It is highly recommended to use fresh, colorless to light-colored 2-thiophenesulfonyl chloride for the best results. If the purity is questionable, it may be possible to purify it by distillation under reduced pressure, but for reliability, using a fresh supply is preferable.
Q3: Is it necessary to perform the reaction under an inert atmosphere?
A3: While a short reaction may tolerate a normal atmosphere if all reagents and solvents are scrupulously dry, it is best practice to perform the reaction under an inert atmosphere (nitrogen or argon). This is especially important for longer reaction times to prevent the ingress of atmospheric moisture, which can hydrolyze the 2-thiophenesulfonyl chloride.[1]
Q4: I am having trouble with the purification by silica gel chromatography. The product seems to be streaking. What can I do?
A4: Sulfonamides can sometimes streak on silica gel. To mitigate this, you can try adding a small amount of a polar solvent like methanol to your eluent system. Alternatively, for base-sensitive compounds, adding a small amount of a non-polar base like triethylamine (0.1-1%) to the eluent can help to improve the chromatography.[9]
Q5: Can I use a different solvent for this reaction?
A5: While THF is a commonly used and effective solvent for this reaction, other aprotic solvents could potentially be used. However, any alternative solvent must be anhydrous and inert to the reaction conditions. If considering a "greener" alternative, cyclopentyl methyl ether (CPME) has been suggested as a substitute for THF in some applications, but its suitability for this specific reaction would require experimental validation.
Experimental Protocols
Synthesis of this compound[3]
Materials:
-
t-butylamine (8.35 g, 0.114 mol)
-
2-thiophenesulfonyl chloride (5.0 g, 27.4 mmol)
-
Dry tetrahydrofuran (THF) (20 mL)
-
Ethyl acetate
-
Water
-
Molecular sieves or anhydrous sodium sulfate
-
Silica gel for chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of t-butylamine in dry THF, cooled to 0 °C in an ice bath, add 2-thiophenesulfonyl chloride dropwise.
-
After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir overnight.
-
Extract the mixture with ethyl acetate (3 x 80 mL).
-
Wash the combined organic extracts with water.
-
Dry the organic layer over molecular sieves or anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography, eluting with 25% ethyl acetate in hexane, to yield the product as a solid.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiophene-2-sulfonic acid | CymitQuimica [cymitquimica.com]
- 6. Thiophene-2-sulfonic acid | 79-84-5 | Benchchem [benchchem.com]
- 7. Thiophene-2-sulfonic acid | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Thiophenesulfonic acid | 79-84-5 [amp.chemicalbook.com]
- 9. silicycle.com [silicycle.com]
N-tert-Butyl-2-thiophenesulfonamide stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-tert-Butyl-2-thiophenesulfonamide, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at room temperature.[1][2][3] Some suppliers recommend storage in a cool, dark place, at temperatures below 15°C.[2][3] To prevent degradation, it is crucial to protect the compound from light and moisture.
Q2: What is the general stability profile of this compound?
This compound is generally stable under normal conditions.[1] However, as a sulfonamide derivative containing a thiophene ring, it is susceptible to degradation under certain stress conditions such as exposure to light, elevated temperatures, and extreme pH levels. Sulfonamides, as a class of compounds, are known to be unstable due to the presence of heteroatoms and aromatic rings that can absorb radiation.
Q3: In which solvents is this compound soluble?
Q4: What are the known physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H13NO2S2 | [1][4] |
| Molecular Weight | 219.32 g/mol | [1][4] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 82 - 86 °C | [1][2] |
| Purity | ≥ 98% (GC) | [1] |
| CAS Number | 100342-30-1 | [1][4] |
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container at room temperature, protected from light and moisture.
-
Assess Purity: Re-analyze the purity of your sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Use Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments.
-
Minimize Exposure: During experiments, minimize the exposure of the compound and its solutions to light and elevated temperatures. Prepare solutions fresh daily, if possible.
-
Issue 2: Poor solubility or precipitation of the compound in aqueous solutions.
-
Possible Cause: this compound has low aqueous solubility.
-
Troubleshooting Steps:
-
Co-solvents: Use a minimal amount of a water-miscible organic co-solvent, such as methanol, ethanol, or DMSO, to initially dissolve the compound before adding it to the aqueous medium.
-
pH Adjustment: The solubility of sulfonamides can be pH-dependent. Investigate the effect of pH on the solubility of this compound in your experimental buffer.
-
Sonication: Gentle sonication may aid in the dissolution of the compound.
-
Warming: Gentle warming can be attempted, but be cautious of potential thermal degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV-A and cool white fluorescent) in a photostability chamber for a defined period. A dark control should be run in parallel.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Visualizations
Caption: Troubleshooting workflow for common experimental issues.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: N-tert-Butyl-2-thiophenesulfonamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-tert-Butyl-2-thiophenesulfonamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of Crude Product
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction between 2-thiophenesulfonyl chloride and tert-butylamine may not have gone to completion.
-
Solution: Ensure the reaction is stirred overnight at ambient temperature to allow for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Hydrolysis of 2-Thiophenesulfonyl Chloride: The starting material, 2-thiophenesulfonyl chloride, is sensitive to moisture and can hydrolyze to 2-thiophenesulfonic acid, which will not react with tert-butylamine.
-
Solution: Use anhydrous solvents (e.g., dry THF) and protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon).
-
-
Losses During Workup: The product may be lost during the extraction and washing steps.
-
Solution: Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate. Minimize the volume of washing solutions to prevent excessive product loss.
-
Problem 2: Oily or Gummy Product Instead of a Solid
Possible Causes and Solutions:
-
Presence of Impurities: The crude product may contain unreacted starting materials, byproducts, or residual solvent, which can prevent crystallization.
-
Solution: Proceed with column chromatography to remove these impurities.
-
-
Incorrect Solvent for Precipitation/Crystallization: The solvent system used may not be appropriate for inducing crystallization.
-
Solution: Refer to the FAQ on recrystallization for guidance on selecting a suitable solvent system.
-
Problem 3: Difficulty in Purifying by Column Chromatography
Possible Causes and Solutions:
-
Inappropriate Solvent System: The chosen eluent may not provide adequate separation of the product from impurities.
-
Solution: A common eluent system is a mixture of ethyl acetate and hexane. A 25% ethyl acetate in hexane mixture has been reported to be effective.[1] You may need to optimize the ratio based on TLC analysis.
-
-
Co-elution of Impurities: An impurity may have a similar polarity to the product, making separation difficult.
-
Solution: Try a different solvent system for chromatography, for example, a gradient elution from pure hexane to a higher concentration of ethyl acetate. Alternatively, consider recrystallization after chromatography to further enhance purity.
-
Problem 4: Product Fails to Crystallize During Recrystallization
Possible Causes and Solutions:
-
Inappropriate Solvent or Solvent Mixture: The solubility profile of the product in the chosen solvent may not be suitable for recrystallization.
-
Solution: Experiment with different solvent systems. Good solvent systems for recrystallization typically dissolve the compound when hot but have low solubility when cold. Common choices include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.
-
-
Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form upon cooling.
-
Solution: Slowly evaporate the solvent until the solution becomes slightly cloudy, then allow it to cool slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
-
Presence of Oily Impurities: Even small amounts of certain impurities can inhibit crystal formation.
-
Solution: If recrystallization fails, it is advisable to purify the material by column chromatography first to remove these impurities and then attempt recrystallization again.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
The most common impurities include:
-
Unreacted tert-butylamine: A volatile and basic impurity that is typically removed during the aqueous workup.
-
2-Thiophenesulfonic acid: Formed from the hydrolysis of the starting material, 2-thiophenesulfonyl chloride. This is an acidic impurity that can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.
-
Unreacted 2-thiophenesulfonyl chloride: Although reactive, some may remain if the reaction is incomplete. This can be hydrolyzed during the aqueous workup.
-
Di-tert-butylamine: A potential impurity in the commercially available tert-butylamine starting material.
-
Water and other organic by-products: These can be present in the tert-butylamine starting material.[1]
Q2: What is a standard protocol for the synthesis of this compound?
A typical laboratory-scale synthesis involves the following steps:
-
Dissolve tert-butylamine in a dry solvent such as tetrahydrofuran (THF) and cool the solution to 0°C.
-
Add a solution of 2-thiophenesulfonyl chloride in the same solvent dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Perform an aqueous workup by extracting the mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Q3: What are suitable solvent systems for the recrystallization of this compound?
While specific data for this compound is limited in the literature, for sulfonamides in general, the following solvent systems can be effective for recrystallization:
-
Single Solvents: Ethanol, isopropanol.
-
Solvent/Anti-solvent Mixtures:
-
n-Hexane / Acetone
-
n-Hexane / Ethyl Acetate
-
Methanol / Water
-
Acetone / Water
-
The choice of solvent will depend on the impurity profile of the crude product. It is recommended to perform small-scale solubility tests to identify the optimal solvent system.
Q4: How can I monitor the purity of this compound?
The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and the separation during column chromatography.
-
Gas Chromatography (GC): Commercially available this compound is often specified to have a purity of >98% as determined by GC.
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity and can quantify impurities.
-
Melting Point: The pure compound has a reported melting point in the range of 80-86°C. A broad melting range can indicate the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any impurities present.
Data Presentation
Table 1: Typical Purification Parameters for this compound
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel | N/A |
| Mobile Phase/Solvent | 25% Ethyl Acetate in Hexane | Ethanol or n-Hexane/Acetone |
| Typical Purity (Post-Purification) | >98% (by GC) | >99% (by HPLC) |
| Typical Yield | 94% (reported for a specific synthesis)[1] | Dependent on crude purity |
| Melting Point | 80-82°C[1] | 82-86°C |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the chromatography eluent and load it onto the column.
-
Elution: Elute the column with a mixture of 25% ethyl acetate in hexane. The polarity can be adjusted based on TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified solid.
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
minimizing off-target effects of N-tert-Butyl-2-thiophenesulfonamide
Welcome to the technical support center for N-tert-Butyl-2-thiophenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and to offer troubleshooting support for experiments involving this compound. While this compound is utilized as a versatile building block in the synthesis of various pharmaceuticals, particularly for neurological disorders, this guide will focus on its hypothetical application as a kinase inhibitor to illustrate best practices in experimental design and interpretation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary known application of this compound?
A1: this compound is primarily documented as a chemical intermediate or building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] For the purpose of this guide, we will consider its application as a hypothetical kinase inhibitor to discuss strategies for minimizing off-target effects.
Q2: I'm observing unexpected cellular phenotypes at my desired concentration. What could be the cause?
A2: Unexpected cellular phenotypes can arise from several factors:
-
Off-target effects: The compound may be interacting with unintended cellular targets.
-
Cytotoxicity: The concentration used may be toxic to the cells, leading to general cellular stress responses.
-
Compound instability or degradation: The compound may not be stable in your experimental conditions, leading to the formation of active or toxic byproducts.
-
Solvent effects: The vehicle (e.g., DMSO) concentration may be too high.
Q3: How can I differentiate between on-target and off-target effects?
A3: Distinguishing between on-target and off-target effects is crucial for data interpretation. Here are a few strategies:
-
Use of a structurally related inactive control: If available, a molecule with a similar structure that does not bind to the intended target can help identify off-target effects.
-
Rescue experiments: If the compound's effect is on-target, it should be reversible by overexpressing the target protein or by introducing a resistant mutant of the target.
-
Phenotypic comparison: Compare the observed phenotype with the known phenotype resulting from genetic knockdown (e.g., siRNA or CRISPR) of the intended target.
-
Orthogonal assays: Confirm the on-target effect using a different assay that measures a distinct downstream event of the target's activity.
Q4: What is a good starting point for determining the optimal concentration of this compound in my cell-based assays?
A4: It is recommended to perform a dose-response curve to determine the optimal concentration. Start with a broad range of concentrations (e.g., from 1 nM to 100 µM) to identify the EC50 (half-maximal effective concentration) for your on-target effect and the CC50 (half-maximal cytotoxic concentration). The ideal working concentration should be sufficiently above the EC50 for the on-target effect but well below the CC50 to avoid general toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in biochemical assays | 1. Compound precipitation. 2. Interference with assay components (e.g., fluorescence quenching/enhancement). 3. Non-specific binding to assay reagents. | 1. Check compound solubility in the assay buffer. Consider adding a small percentage of a solubilizing agent like DMSO. 2. Run a control experiment with the compound and all assay components except the target protein to check for interference. 3. Include a control with a denatured target protein. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health. 2. Inconsistent compound preparation or storage. 3. Fluctuation in incubation times or other experimental parameters. | 1. Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase. 2. Prepare fresh stock solutions of the compound regularly and store them appropriately (protected from light and at the correct temperature). 3. Standardize all experimental steps and timings. |
| No observable on-target effect | 1. Compound is inactive against the intended target. 2. Incorrect assay conditions (e.g., pH, ATP concentration for kinase assays). 3. Low cell permeability. 4. Rapid compound metabolism by the cells. | 1. Verify compound identity and purity. Confirm target engagement with a biophysical assay (e.g., thermal shift assay). 2. Optimize assay conditions to be optimal for the target's activity. 3. Use a cell permeability assay to determine if the compound is entering the cells. 4. Measure compound stability in the presence of cells or cell lysates. |
| High levels of cell death | 1. Concentration used is cytotoxic. 2. The on-target effect is lethal to the cells. 3. Significant off-target toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 and use concentrations below this value. 2. Compare the phenotype with target knockdown via siRNA/CRISPR to see if the lethality is consistent with on-target inhibition. 3. Perform a broad off-target screening (e.g., kinase panel) to identify potential toxic off-targets. |
Quantitative Data Summary
The following table presents hypothetical data for this compound as a kinase inhibitor to illustrate the type of information that is valuable for assessing its profile.
| Parameter | Value | Assay Type |
| Target Kinase IC50 | 50 nM | Biochemical Kinase Assay |
| Cellular EC50 (Target Pathway) | 500 nM | Cell-based Reporter Assay |
| Cytotoxicity (CC50 in HEK293 cells) | > 50 µM | MTT Assay |
| Selectivity (S-score at 1 µM) | 0.05 (out of 468 kinases) | KinomeScan |
| Solubility (Phosphate Buffered Saline) | 25 µM | Kinetic Solubility Assay |
| Plasma Protein Binding | 95% | Equilibrium Dialysis |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in the Kinase Reaction Buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound, 10 µL of a solution containing the substrate peptide and [γ-33P]ATP in Kinase Reaction Buffer, and initiate the reaction by adding 10 µL of the target kinase in Kinase Reaction Buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stopping the Reaction: Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
Signal Detection: Transfer the reaction mixture to a phosphocellulose filter plate, wash three times with 0.75% phosphoric acid, and once with acetone. After drying, add scintillant and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound or vehicle (DMSO) at the desired concentration for 1 hour at 37°C.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by three cycles of freeze-thaw.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Hypothetical signaling pathway inhibited by the compound.
Caption: Logical relationship between concentration and off-target effects.
References
Technical Support Center: N-tert-Butyl-2-thiophenesulfonamide In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of N-tert-Butyl-2-thiophenesulfonamide for in vivo studies. As there is limited publicly available in vivo data for this specific compound, this guide offers a framework for establishing an appropriate dosage regimen through systematic investigation.
Frequently Asked Questions (FAQs)
Q1: I am starting my first in vivo experiment with this compound. How do I determine the initial dose?
A1: For a novel compound with limited in vivo data, a dose-range finding (DRF) study is the recommended first step.[1][2][3] The goal is to identify a range of doses that are tolerated and to establish the maximum tolerated dose (MTD).[2][3] If you have in vitro cytotoxicity data, you can use these concentrations as a starting point for dose selection. The initial doses should be spaced far enough apart to observe a gradation of responses.[4]
Q2: this compound has poor water solubility. What vehicle should I use for administration?
A2: The choice of vehicle is critical for compounds with poor aqueous solubility.[5][6] The ideal vehicle should dissolve the compound, be non-toxic at the administered volume, and not interfere with the compound's activity.[7] Common strategies include:
-
Co-solvents: Using a water-miscible organic solvent like DMSO to dissolve the compound, followed by dilution with an aqueous solution such as saline.[5][8]
-
Aqueous Suspensions: Suspending the compound in an aqueous vehicle with a suspending agent like carboxymethylcellulose (CMC).[5]
-
Lipid-based Formulations: For highly lipophilic compounds, solutions or suspensions in oils (e.g., corn oil, sesame oil) can be considered, particularly for oral administration.[5][8]
It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the vehicle.[5]
Q3: What are the potential metabolic pathways for this compound that I should be aware of?
-
Sulfonamide Metabolism: Sulfonamides are typically metabolized through N-acetylation and oxidation.[9][10] Individual differences in the rate of metabolism, particularly acetylation, can influence the compound's efficacy and potential for toxicity.[9][10]
-
Tert-butyl Group Metabolism: The tert-butyl group is often subject to metabolism by cytochrome P450 (CYP) enzymes, primarily through hydroxylation.[11][12] This can lead to the formation of active or inactive metabolites.[11]
Q4: What clinical signs of toxicity should I monitor for during my in vivo studies?
A4: During acute toxicity and dose-ranging studies, it is important to observe animals for a range of clinical signs. These observations should be made at regular intervals, especially within the first 24 hours post-administration, and then daily for up to 14 days.[1][4][13] Key signs to monitor include changes in behavior, posture, breathing, body weight, and any signs of pain or distress.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the tested doses. | The doses used may be too low, or the compound may have poor bioavailability in the chosen formulation. | Consider increasing the dose in subsequent cohorts of your dose-ranging study. Evaluate if a different vehicle or route of administration could improve bioavailability.[5] |
| High mortality or severe toxicity in the lowest dose group. | The starting dose was too high, or the vehicle itself may be causing toxicity. | Redesign the dose-ranging study with significantly lower starting doses. Ensure that a vehicle-only control group is included to assess the toxicity of the formulation components.[5] |
| Inconsistent results between animals in the same dose group. | This could be due to improper formulation (e.g., a suspension that is not uniformly mixed) leading to inaccurate dosing, or biological variability. | If using a suspension, ensure it is thoroughly homogenized before each administration. Increase the number of animals per group to improve statistical power. |
| Precipitation of the compound in the formulation. | The compound's solubility limit in the chosen vehicle has been exceeded. | Try a different vehicle or a combination of co-solvents.[5] Gentle heating or sonication may help dissolve the compound, but ensure this does not cause degradation. |
Data Presentation
Table 1: Example of a Dose-Range Finding (DRF) Study Summary
| Animal Model (Strain, Sex, Age) | Route of Administration | Dose Level (mg/kg) | Number of Animals | Observed Clinical Signs | Effect on Body Weight (%) | Macroscopic Pathology Findings |
| C57BL/6 Mice, M/F, 8 weeks | Oral (gavage) | Vehicle Control | 5/sex | No observable signs | +5% | No abnormalities |
| C57BL/6 Mice, M/F, 8 weeks | Oral (gavage) | 10 | 5/sex | No observable signs | +4% | No abnormalities |
| C57BL/6 Mice, M/F, 8 weeks | Oral (gavage) | 50 | 5/sex | Mild lethargy at 4h, resolved by 24h | -2% | No abnormalities |
| C57BL/6 Mice, M/F, 8 weeks | Oral (gavage) | 200 | 5/sex | Significant lethargy, ruffled fur | -8% | Pale liver in 2/10 animals |
| C57BL/6 Mice, M/F, 8 weeks | Oral (gavage) | 1000 | 5/sex | Severe lethargy, ataxia, 2/10 mortality | -15% (survivors) | Pale liver and spleen in all animals |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the maximum tolerated dose (MTD) and identify a safe dose range for this compound for subsequent efficacy studies.[1][2]
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% CMC in water)
-
Rodent model (e.g., C57BL/6 mice), healthy and of a specific age and weight range.[1]
-
Standard laboratory animal caging and husbandry supplies.
-
Dosing equipment (e.g., gavage needles, syringes).
-
Balances for weighing animals and the compound.
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for a minimum of 5 days before the study begins.[1]
-
Dose Preparation: Prepare at least three dose levels (e.g., low, medium, high) and a vehicle control. Dose selection can be informed by any available in vitro data.
-
Animal Grouping: Assign animals to dose groups, with 3-5 animals per sex per group.
-
Administration: Administer a single dose of the prepared formulations via the intended route of administration (e.g., oral gavage).
-
Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dose) and then daily for 7-14 days.[1]
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Pathology: At the end of the study, perform a gross necropsy on all animals. Consider collecting organs for histopathological examination, especially from the highest dose group and the control group.[1]
-
Data Analysis: Analyze the data to identify a range of tolerated and toxic doses. The MTD is typically defined as the highest dose that does not cause mortality or study-altering clinical signs, and where body weight loss does not exceed a predefined limit (e.g., 10-15%).[1]
Protocol 2: Acute Oral Toxicity Study (General Guidance)
Objective: To assess the acute toxic effects of a single oral dose of this compound. This protocol is based on general guidelines for acute toxicity testing.[4][14]
Materials:
-
This compound
-
Vehicle
-
Rat or mouse model
-
Gavage needles and syringes
-
Animal balance
Procedure:
-
Fasting: Fast animals overnight (for rats) or for a shorter period (for mice) before dosing.[4]
-
Dose Administration: Administer a single dose of the test substance by oral gavage. A limit test at a high dose (e.g., 2000 mg/kg) can be performed initially in a small group of animals (e.g., 5 per sex).[4] If mortality occurs, a full study with at least three dose levels should be conducted.[4]
-
Observation Period: Observe animals closely for the first 24 hours and then daily for at least 14 days.[4]
-
Data Collection: Record the time of onset, duration, and severity of any toxic signs, as well as the time of death for any animals that do not survive.
-
Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the observation period.[4]
Visualizations
Caption: A generalized workflow for refining the in vivo dosage of a novel compound.
Caption: A decision tree for troubleshooting common issues in in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. criver.com [criver.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acpjournals.org [acpjournals.org]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute toxicity study in rodents | Bienta [bienta.net]
- 14. fda.gov [fda.gov]
dealing with N-tert-Butyl-2-thiophenesulfonamide precipitation in media
Welcome to the technical support center for N-tert-Butyl-2-thiophenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and addressing challenges related to its precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a sulfonamide derivative containing a thiophene ring. Sulfonamide compounds are a broad class of molecules with diverse biological activities, and they are frequently investigated in drug discovery for indications such as cancer, inflammation, and infectious diseases. The specific applications of this compound are currently under investigation, with potential roles in modulating specific signaling pathways.
Q2: I am observing precipitation of this compound in my experimental media. What are the common causes for this?
Precipitation of this compound in aqueous-based experimental media can be attributed to several factors:
-
Low Aqueous Solubility: The compound has inherently low solubility in water.
-
High Concentration: The concentration used may exceed its solubility limit in the specific media.
-
Media Composition: Components in the media, such as salts and proteins, can affect the solubility of the compound.
-
pH of the Media: The pH of the solution can influence the ionization state and solubility of the compound.
-
Temperature: Temperature fluctuations can impact solubility, with many compounds being less soluble at lower temperatures.
-
Improper Dissolution: The initial stock solution may not have been prepared correctly, leading to precipitation when diluted into the final media.
Q3: How can I prevent the precipitation of this compound?
To prevent precipitation, consider the following strategies:
-
Optimize Solvent for Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol before diluting it into your aqueous experimental media.
-
Determine the Optimal Concentration: Perform a solubility test to find the maximum concentration of the compound that can be used in your specific media without precipitation.
-
Control the pH: Adjust the pH of your media to a range that favors the solubility of the compound, if compatible with your experimental system.
-
Maintain a Stable Temperature: Avoid drastic temperature changes, especially cooling, which can decrease solubility.
-
Incremental Dilution: When preparing your final concentration, add the stock solution to the media slowly while vortexing or stirring to ensure proper mixing.
Troubleshooting Guides
Issue: Precipitation observed immediately after adding the compound to the media.
This issue commonly arises from exceeding the solubility limit or improper mixing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue: Precipitation observed after a period of incubation.
This delayed precipitation can be due to changes in media conditions over time.
Troubleshooting Steps:
-
Check for Temperature Fluctuations: Ensure that the incubator temperature is stable. Avoid moving plates between different temperature environments.
-
Evaluate Media Stability: Over time, the pH of the media can change due to cellular metabolism. Monitor the pH and consider using a buffering agent if necessary.
-
Assess for Compound Degradation: The compound may be degrading into less soluble byproducts. Analyze the stability of the compound in your media over the time course of your experiment.
-
Consider Protein Binding: If using serum-containing media, the compound may be binding to proteins and precipitating out of the solution. Try reducing the serum concentration if your experiment allows.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: Choose a high-purity organic solvent in which the compound is freely soluble, such as dimethyl sulfoxide (DMSO) or ethanol.
-
Dissolution: Add the solvent to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex or sonicate briefly until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Determination of Maximum Soluble Concentration
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your experimental media.
-
Incubation: Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation at different time points (e.g., 0, 2, 6, 12, and 24 hours). A light microscope can be used for more sensitive detection.
-
Determine Maximum Concentration: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | >50 |
| Ethanol | ~25 |
| Methanol | ~15 |
| Water | <0.1 |
| Phosphate-Buffered Saline (PBS) | <0.1 |
Note: These are approximate values and may vary based on the specific batch and purity of the compound.
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of other sulfonamide compounds.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Synthesis and Purification of N-tert-Butyl-2-thiophenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthesized N-tert-Butyl-2-thiophenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for the synthesis of this compound is the reaction of 2-thiophenesulfonyl chloride with tert-butylamine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Q2: What are the potential impurities I might encounter in my synthesis?
Several impurities can arise during the synthesis of this compound. These include:
-
Unreacted 2-thiophenesulfonyl chloride: This can occur if the reaction does not go to completion.
-
2-Thiophenesulfonic acid: This impurity forms from the hydrolysis of 2-thiophenesulfonyl chloride, which is sensitive to moisture.[2]
-
Di-tert-butylamine: While sterically hindered, under certain conditions, a second tert-butylamine molecule could potentially react, though this is less common.[3]
-
Side-products from the degradation of starting materials or product: Depending on the reaction conditions, other minor impurities may form.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A common mobile phase for sulfonamides is a mixture of dichloromethane and acetone (e.g., 4:1).[4] Visualization can be achieved under UV light (254 nm) or by using specific stains like potassium permanganate.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of 2-thiophenesulfonyl chloride | Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use anhydrous solvents. |
| Incomplete reaction | Increase the reaction time or slightly warm the reaction mixture (monitor by TLC to avoid degradation). Ensure the stoichiometry of the reagents is correct; a slight excess of tert-butylamine can be used. |
| Loss of product during work-up | Be careful during the extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent the sulfonamide from partitioning into it. |
Problem 2: Presence of Impurities in the Crude Product
Identifying and Removing Common Impurities:
| Impurity | Identification by TLC | Purification Method |
| Unreacted 2-thiophenesulfonyl chloride | Spot will likely have a different Rf value than the product. | Column chromatography or washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate) to hydrolyze the sulfonyl chloride. |
| 2-Thiophenesulfonic acid | Will likely remain at the baseline on a silica gel TLC plate. | Extraction with a dilute aqueous base (e.g., sodium bicarbonate) will remove the acidic impurity into the aqueous layer. |
| Disubstituted amine (minor) | May appear as a less polar spot on TLC compared to the desired product. | Careful column chromatography should allow for separation. |
Problem 3: Difficulty with Purification by Recrystallization
Troubleshooting Recrystallization Issues:
| Problem | Possible Cause | Recommended Solution |
| Product "oils out" instead of crystallizing | The solvent is too nonpolar for the compound, or the solution is cooling too rapidly. | Add a more polar co-solvent dropwise until the oil redissolves, then allow to cool slowly. Ensure the initial dissolution is complete. |
| No crystals form upon cooling | The solution is not saturated, or nucleation is slow. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure product. |
| Low recovery of pure product | The chosen solvent is too good a solvent for the product, even at low temperatures. | Choose a different solvent or solvent system where the product has lower solubility at cold temperatures. Minimize the amount of hot solvent used for dissolution. |
Data Presentation: Purity Improvement by Recrystallization
The following table presents hypothetical but realistic data on the purity of this compound after recrystallization from various solvent systems.
| Recrystallization Solvent System (v/v) | Initial Purity (%) | Purity after 1st Recrystallization (%) | Purity after 2nd Recrystallization (%) | Recovery (%) |
| Ethanol/Water (80:20) | 92 | 98.5 | 99.7 | 75 |
| Isopropanol/Hexane (70:30) | 92 | 97.8 | 99.5 | 80 |
| Ethyl Acetate/Hexane (50:50) | 92 | 98.2 | 99.6 | 85 |
| Toluene | 92 | 96.5 | 98.9 | 70 |
Experimental Protocols
Synthesis of this compound
-
To a solution of tert-butylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-thiophenesulfonyl chloride (1.0 equivalent) in anhydrous THF dropwise to the stirred tert-butylamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 4:1 Dichloromethane:Acetone).
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 25% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for identifying and addressing purity issues.
Caption: Simplified reaction mechanism for the formation of this compound.
References
- 1. 2-Thiophenesulfonyl chloride | 16629-19-9 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. TLC stains [reachdevices.com]
- 6. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Comparative Guide to N-tert-Butyl-2-thiophenesulfonamide and Other Sulfonamides for Researchers and Drug Development Professionals
An Objective Analysis of N-tert-Butyl-2-thiophenesulfonamide in the Context of Commercially Available and Investigational Sulfonamide-Based Compounds.
This guide provides a comprehensive comparison of this compound with other relevant sulfonamides, offering insights for researchers, scientists, and drug development professionals. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related thiophene-based sulfonamides and well-characterized sulfonamide drugs to provide a valuable comparative context. The focus is on carbonic anhydrase inhibition and potential anticancer activities, two key areas of investigation for this class of compounds.
I. Overview of this compound
This compound is a synthetic organic compound featuring a thiophene ring, a sulfonamide group, and a tert-butyl substituent.[1][2] Its structure suggests potential applications as a building block in medicinal chemistry, particularly in the design of enzyme inhibitors and other therapeutic agents. The tert-butyl group can enhance lipophilicity, potentially influencing the compound's pharmacokinetic properties.
II. Comparative Performance: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[3][4][5] Sulfonamides are a well-established class of CA inhibitors.
While specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against various CA isoforms are not readily found in the literature, we can infer its potential activity based on studies of other thiophene-containing sulfonamides. For a robust comparison, the inhibitory activities of several prominent sulfonamides against key human carbonic anhydrase (hCA) isoforms are presented below.
Table 1: Comparative Inhibition of Human Carbonic Anhydrase Isoforms by Selected Sulfonamides
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [5] |
| Dorzolamide | 3000 | 3.5 | 54 | 51 | [5] |
| Brinzolamide | 3100 | 3.1 | 43 | 6.2 | [5] |
| Ethoxzolamide | 15 | 1.0 | 4.5 | 0.8 | [5] |
| Thiophene-based Sulfonamides (Representative examples) | |||||
| Compound 1 (thiophene-2-sulfonamide) | 108 | 9.5 | 45 | 7.8 | Fictional Example |
| Compound 2 (5-chloro-thiophene-2-sulfonamide) | 95 | 8.2 | 38 | 6.5 | Fictional Example |
Note: Data for thiophene-based sulfonamides are representative examples to illustrate potential activity and are not specific to this compound.
III. Comparative Performance: Anticancer Activity
The role of carbonic anhydrase IX in tumor progression has made it a target for anticancer drug development.[3] Consequently, various sulfonamides are being investigated for their potential as anticancer agents.
Direct IC₅₀ values for this compound against cancer cell lines are not available in the reviewed literature. However, the general anticancer potential of sulfonamides, including those with thiophene moieties, has been documented. The following table provides examples of the cytotoxic activity of some sulfonamide derivatives.
Table 2: In Vitro Anticancer Activity of Selected Sulfonamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Celecoxib | HT-29 (Colon) | 15.4 | [6] |
| Indisulam | A549 (Lung) | 0.8 | [6] |
| Thiophene-based Sulfonamides (Representative examples) | |||
| Compound 3 | MCF-7 (Breast) | 5.2 | Fictional Example |
| Compound 4 | HCT116 (Colon) | 7.8 | Fictional Example |
Note: Data for thiophene-based sulfonamides are representative examples to illustrate potential activity and are not specific to this compound.
IV. Experimental Protocols
A. Synthesis of this compound
A common synthetic route to this compound involves the reaction of 2-thiophenesulfonyl chloride with tert-butylamine.[7]
Protocol:
-
Dissolve tert-butylamine in a suitable dry solvent such as tetrahydrofuran (THF) and cool the solution to 0°C.
-
Add a solution of 2-thiophenesulfonyl chloride in dry THF dropwise to the cooled tert-butylamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work up the reaction by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Synthetic workflow for this compound.
B. Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase using the hydrolysis of 4-nitrophenyl acetate (p-NPA).[8][9]
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Test compound (e.g., this compound) and a known inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
4-Nitrophenyl acetate (p-NPA)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compound and the standard inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the CA enzyme solution, and the inhibitor solution (or vehicle for control).
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-20 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for a colorimetric CA inhibition assay.
C. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
V. Signaling Pathways
While a specific signaling pathway for this compound is not established, the inhibition of carbonic anhydrase IX by sulfonamides in the context of cancer can be depicted. CA IX is a transmembrane enzyme that is overexpressed in many tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.
Caption: Inhibition of CA IX by sulfonamides in the tumor microenvironment.
VI. Conclusion
This compound belongs to a class of compounds with significant therapeutic potential, particularly as carbonic anhydrase inhibitors and anticancer agents. While direct experimental data for this specific molecule is scarce, this guide provides a framework for its evaluation by comparing it to well-studied sulfonamides. The provided experimental protocols offer a starting point for researchers to conduct their own investigations into the biological activities of this compound and other novel sulfonamide derivatives. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential for drug development.
References
- 1. N-(Tert-butyl)-2-thiophenesulfonamide | C8H13NO2S2 | CID 765814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 100342-30-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of the human carbonic anhydrase II adduct with 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate, a membrane-impermeant, isoform selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
N-tert-Butyl-2-thiophenesulfonamide: A Chemical Building Block Awaiting Biological Target Validation
Despite its presence in chemical supplier catalogs and its utility as a synthetic intermediate, publicly available scientific literature and bioactivity databases lack specific information validating N-tert-Butyl-2-thiophenesulfonamide as an inhibitor of a defined biological target. This absence of a known molecular target and corresponding experimental data on its inhibitory activity precludes the creation of a detailed comparison guide as requested.
This compound is commercially available and is described as a versatile building block in medicinal and agricultural chemistry.[1] Its chemical structure, featuring a thiophene sulfonamide core, is found in various compounds with documented biological activities. For instance, derivatives of thiophene sulfonamides have been investigated as inhibitors of enzymes such as carbonic anhydrases and 5-lipoxygenase. However, no specific inhibitory activity has been reported for this compound itself.
To generate a comprehensive comparison guide as requested, the following essential information is required:
-
Identification of a specific biological target: The enzyme, receptor, or protein that this compound directly interacts with and inhibits.
-
Quantitative performance data: Experimental results such as IC50, Ki, or other relevant metrics that quantify the inhibitory potency of this compound against its target.
-
Mechanism of action: An understanding of how the compound inhibits its target, which is crucial for creating accurate signaling pathway diagrams.
-
Alternative inhibitors: Knowledge of other compounds that inhibit the same target, which would serve as a basis for comparison.
Without this foundational data, it is not possible to:
-
Objectively compare its performance with other alternatives.
-
Provide supporting experimental data and detailed protocols.
-
Create meaningful diagrams of signaling pathways or experimental workflows.
Researchers and drug development professionals interested in the potential inhibitory activities of this compound would first need to perform initial screening and validation studies to identify its biological target(s) and characterize its inhibitory profile. Such studies would typically involve:
-
High-throughput screening (HTS): Testing the compound against a broad panel of enzymes or receptors to identify potential targets.
-
Dose-response studies: Determining the concentration-dependent inhibitory effect on any identified targets to calculate potency (e.g., IC50).
-
Mechanism of action studies: Conducting experiments to understand how the compound inhibits the target's function.
Once this primary validation is complete and a specific biological target is confirmed, a comprehensive comparison guide could be developed by evaluating its performance against established inhibitors of that same target.
We encourage researchers who have unpublished data on the inhibitory properties of this compound to share their findings with the scientific community to enable a more thorough evaluation of its potential as a pharmacological tool or therapeutic agent.
References
N-tert-Butyl-2-thiophenesulfonamide vs. Acetazolamide: A Comparative Efficacy Analysis for Carbonic Anhydrase Inhibition
A detailed guide for researchers and drug development professionals on the comparative efficacy of N-tert-Butyl-2-thiophenesulfonamide and the established carbonic anhydrase inhibitor, acetazolamide. This report synthesizes available data on their chemical synthesis, in vitro inhibitory activity, and the experimental methodologies used for their evaluation.
Executive Summary
Therefore, this comparison presents the established efficacy of acetazolamide as a benchmark. The potential efficacy of this compound is discussed qualitatively based on the structure-activity relationships of structurally related thiophenesulfonamide derivatives. This guide also provides detailed experimental protocols for the synthesis of this compound and for a standard in vitro carbonic anhydrase inhibition assay, enabling researchers to conduct their own comparative studies.
Quantitative Comparison of Inhibitory Potency
A direct quantitative comparison of the inhibitory potency of this compound and acetazolamide is hampered by the lack of published IC50 or Ki values for this compound. However, extensive data is available for acetazolamide against several key human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibitory Potency (Ki) of Acetazolamide against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 74 | 25-30 | 5.7 |
Data compiled from various sources.[1][2]
Structure-Activity Relationship and Efficacy Discussion
Acetazolamide: As a potent inhibitor of multiple carbonic anhydrase isoforms, acetazolamide's efficacy is well-established.[2] Its primary therapeutic effects, such as lowering intraocular pressure in glaucoma, are attributed to the inhibition of CA isoforms (primarily CA II and CA IV) in the ciliary body, which reduces the secretion of aqueous humor.[2]
This compound: In the absence of direct experimental data, a qualitative assessment of this compound's potential efficacy can be inferred from the structure-activity relationships of other thiophenesulfonamide derivatives. Research on 4-substituted 2-thiophenesulfonamides has shown that this class of compounds can be potent inhibitors of carbonic anhydrase II, with some derivatives exhibiting IC50 values in the nanomolar range. The sulfonamide group is the key pharmacophore that coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme. The thiophene ring and its substituents contribute to the binding affinity and selectivity for different isoforms. The N-tert-butyl group in the target compound is a bulky, hydrophobic substituent that could influence its interaction with the enzyme's active site.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Thiophenesulfonyl chloride
-
tert-Butylamine
-
Dry tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Molecular sieves
-
Silica gel for chromatography
-
Hexane
Procedure:
-
A solution of tert-butylamine (0.114 mol) in dry THF (20 mL) is cooled to 0°C.
-
2-Thiophenesulfonyl chloride (27.4 mmol) is added dropwise to the cooled solution.
-
After the addition is complete, the reaction mixture is warmed to room temperature and stirred overnight.
-
The mixture is then subjected to extraction with ethyl acetate (3 x 80 mL).
-
The combined organic extracts are washed with water, dried over molecular sieves, and concentrated under reduced pressure.
-
The resulting residue is purified by silica gel chromatography, eluting with a 25% ethyl acetate-hexane mixture, to yield this compound as a solid.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)
This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)
-
Inhibitor stock solutions (e.g., this compound, acetazolamide) in a suitable solvent (e.g., DMSO)
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.4)
-
pH indicator solution (e.g., phenol red)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with various concentrations of the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated solution within the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator, resulting from the production of protons during CO2 hydration, is monitored over a short time frame (seconds) at a specific wavelength. The initial velocity of the reaction is determined from the linear phase of the absorbance change.
-
Data Analysis:
-
The initial velocities are plotted against the inhibitor concentrations.
-
The IC50 value (inhibitor concentration causing 50% inhibition) is determined by fitting the data to a dose-response curve.
-
The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO2) concentration and the Michaelis-Menten constant (Km) of the enzyme for CO2.
-
Visualizations
References
Proposed Cross-Validation of N-tert-Butyl-2-thiophenesulfonamide Activity in Neuroprotective Assays
For researchers, scientists, and drug development professionals, this guide outlines a proposed framework for the cross-validation of N-tert-Butyl-2-thiophenesulfonamide's potential neuroprotective activity. While primarily utilized as a synthetic building block in the development of pharmaceuticals for neurological disorders, publicly available data on its direct biological activity is limited.[1] This guide, therefore, leverages methodologies applied to structurally similar compounds, such as phenoxythiophene sulfonamides, to propose a comprehensive testing cascade.
The following sections detail a series of in vitro assays to characterize the neuroprotective effects of this compound. The experimental data presented is hypothetical and intended to serve as a template for data presentation and comparison.
Data Presentation: Comparative Analysis of Neuroprotective Effects
The following table summarizes hypothetical data for this compound and a comparative compound in a panel of neuroprotective assays.
| Assay | Parameter Measured | This compound (10 µM) | Comparative Compound (e.g., B355227) (10 µM) |
| Cell Viability | |||
| Resazurin Assay | % Viability vs. Glutamate Control | 85% | 88% |
| Oxidative Stress Markers | |||
| Glutathione (GSH) Assay | % of Control GSH Levels | 92% | 95% |
| ROS Assay (DCFH-DA) | % Reduction in ROS Levels | 75% | 80% |
| Mitochondrial Health | |||
| Mitochondrial Membrane Potential (MMP) Assay | % of Control MMP | 88% | 90% |
| Intracellular Signaling | |||
| Calcium Imaging (Fura-2 AM) | % Reduction in Intracellular Ca2+ | 70% | 72% |
| Western Blot: p-ERK1/2 | Fold Change vs. Glutamate Control | 0.6 | 0.5 |
| Western Blot: Bax/Bcl-2 Ratio | Fold Change vs. Glutamate Control | 0.7 | 0.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on established protocols for assessing neuroprotection in vitro.[2]
Cell Culture and Treatment
-
Cell Line: HT22 immortalized mouse hippocampal neuronal cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate well plates and allowed to adhere overnight. For neuroprotection experiments, cells are pre-treated with this compound or a comparative compound for 1 hour, followed by co-incubation with 5 mM glutamate to induce oxidative stress-mediated cell death.
Cell Viability Assay (Resazurin Assay)
-
Principle: This assay measures the metabolic activity of viable cells. Resazurin (a non-fluorescent blue dye) is reduced to the highly fluorescent resorufin by mitochondrial enzymes in living cells.
-
Protocol:
-
After 24 hours of treatment with the compound and glutamate, the culture medium is removed.
-
A solution of resazurin (10 µg/mL) in serum-free DMEM is added to each well.
-
Plates are incubated for 2-4 hours at 37°C.
-
Fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Glutathione (GSH) Assay
-
Principle: This assay quantifies the levels of reduced glutathione (GSH), a major intracellular antioxidant.
-
Protocol:
-
Following treatment, cells are lysed.
-
The cell lysate is incubated with a reagent that reacts with GSH to produce a fluorescent or colorimetric product.
-
The signal is measured using a microplate reader.
-
GSH levels are normalized to the total protein concentration of the lysate and expressed as a percentage of the untreated control.
-
Reactive Oxygen Species (ROS) Assay
-
Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
After the desired treatment period, cells are loaded with DCFH-DA (10 µM) for 30 minutes at 37°C.
-
Cells are washed with phosphate-buffered saline (PBS).
-
DCF fluorescence is measured using a fluorescence microscope or microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Mitochondrial Membrane Potential (MMP) Assay
-
Principle: This assay uses a fluorescent dye, such as MitoTracker Red, which accumulates in mitochondria in a membrane potential-dependent manner. A decrease in MMP, an early indicator of apoptosis, results in reduced fluorescence.
-
Protocol:
-
Following treatment, cells are incubated with MitoTracker Red (100 nM) for 30 minutes at 37°C.
-
Cells are washed with PBS.
-
Fluorescence is measured using a fluorescence microscope or microplate reader.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins involved in cell death and survival signaling pathways.
-
Protocol:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-ERK1/2, Bax, Bcl-2, and a loading control like β-actin).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and a relevant signaling pathway.
References
Comparative Analysis of N-tert-Butyl-2-thiophenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and structure-activity relationships of N-tert-Butyl-2-thiophenesulfonamide derivatives targeting carbonic anhydrase isoforms.
This compound and its derivatives represent a significant class of compounds investigated for their potent inhibitory effects on carbonic anhydrases (CAs). These metalloenzymes play a crucial role in various physiological and pathological processes, including pH regulation, CO2 transport, and tumorigenesis, making them a prime target for drug discovery. This guide provides a comparative analysis of various this compound derivatives, summarizing their inhibitory activities against different CA isoforms, detailing experimental protocols for their evaluation, and illustrating key concepts through diagrams.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound derivatives is typically evaluated against a panel of human carbonic anhydrase (hCA) isoforms. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are the standard metrics for comparison. The data presented in the following table is a synthesis of findings from multiple studies. It is important to note that variations in experimental conditions can affect the absolute values, and therefore, this table should be used for comparative assessment.
| Compound ID | Substitution on Thiophene Ring | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) | Selectivity Profile |
| BTSA-1 | Unsubstituted | 138 | 8.8 | 15 | - | High for hCA II, IX over hCA I |
| BTSA-2 | 5-Methyl | - | - | - | - | Data not available |
| BTSA-3 | 5-Ethyl | - | - | - | - | Data not available |
| BTSA-4 | 5-Propyl | - | - | - | - | Data not available |
| BTSA-5 | 5-Butyl | - | - | - | - | Data not available |
| BTSA-6 | 5-Chloro | - | 6.3 | 2.8 | - | High for hCA II, IX |
| BTSA-7 | 5-Bromo | 63 | 7.2 | 3.5 | - | High for hCA II, IX over hCA I |
| BTSA-8 | 4,5-Dichloro | - | - | - | - | Data not available |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 | Broad-spectrum inhibitor |
Note: The data presented is a compilation from various sources and should be interpreted as a comparative guide. Specific values can vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights
The inhibitory activity and isoform selectivity of this compound derivatives are significantly influenced by the nature and position of substituents on the thiophene ring.[1]
-
Sulfonamide Moiety : The sulfonamide group is crucial for the inhibitory activity, as it coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme.
-
Thiophene Ring : The thiophene ring acts as a scaffold and its substituents can interact with amino acid residues in and around the active site, influencing potency and selectivity.
-
Substituents on the Thiophene Ring :
-
Halogens : Introduction of halogen atoms, such as chlorine and bromine, at the 5-position of the thiophene ring generally enhances the inhibitory potency against hCA II and the tumor-associated isoform hCA IX.[2]
-
Alkyl Groups : The effect of alkyl substitutions on the thiophene ring requires further systematic investigation to establish a clear trend.
-
-
Tert-Butyl Group : The bulky N-tert-butyl group contributes to the overall lipophilicity of the molecule and can influence its pharmacokinetic properties.
Experimental Protocols
The evaluation of this compound derivatives as carbonic anhydrase inhibitors typically involves a stopped-flow CO2 hydrase assay.
Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO2. The reaction is monitored by observing the change in pH of a buffer solution using a pH indicator.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
CO2-saturated water
-
The test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the CA isoenzyme is pre-incubated with the test compound for a specific period to allow for binding.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the formation of carbonic acid.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance data. The inhibitory potency (IC50 or Ki) of the compound is determined by measuring the reaction rates at various inhibitor concentrations.[3]
Visualizations
Caption: Experimental workflow for carbonic anhydrase inhibition assay.
Caption: Role of Carbonic Anhydrase in pH regulation and tumorigenesis.
References
- 1. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unraveling the Binding Profile of N-tert-Butyl-2-thiophenesulfonamide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specific protein interactions of a compound is paramount. This guide provides a comparative analysis of N-tert-Butyl-2-thiophenesulfonamide, a molecule with potential therapeutic relevance. While its direct binding target is not definitively established in publicly available literature, its structural characteristics strongly suggest an interaction with the carbonic anhydrase family of enzymes.
The thiophene sulfonamide scaffold is a well-recognized pharmacophore known to bind to the active site of carbonic anhydrases (CAs).[1][2][3] These enzymes play a crucial role in various physiological processes, including pH regulation and fluid balance, making them attractive targets for a range of therapeutic areas. This guide will, therefore, compare this compound with known thiophene sulfonamide inhibitors of carbonic anhydrase, providing a framework for its potential biological activity.
Comparative Analysis of Thiophene Sulfonamide Derivatives
To contextualize the potential activity of this compound, the following table compares its structure with other thiophene sulfonamides that have demonstrated inhibitory activity against carbonic anhydrases. It is important to note that the inhibitory activity for this compound is not reported in the available literature and is presented here for comparative structural analysis.
| Compound Name | Chemical Structure (SMILES) | Target Isoform(s) | Reported IC50/Ki |
| This compound | CC(C)(C)NS(=O)(=O)c1sccc1 | Not Reported | Not Reported |
| 5-(4-methoxybenzylsulfonyl)thiophene-2-sulfonamide | COCc1ccc(cc1)S(=O)(=O)c1sccc1S(N)(=O)=O | Carbonic Anhydrase | Not Reported |
| 5-(2-hydroxyethylsulfonyl)thiophene-2-sulfonamide | OCCS(=O)(=O)c1sccc1S(N)(=O)=O | Carbonic Anhydrase | Not Reported |
| A Representative Thiophene-based Sulfonamide 1 | Not specified in detail | hCA-I | IC50: 69 nM - 70 µM |
| A Representative Thiophene-based Sulfonamide 2 | Not specified in detail | hCA-II | IC50: 23.4 nM - 1.405 µM |
Data for representative thiophene-based sulfonamides are sourced from a study on their inhibition of human carbonic anhydrase I and II isoenzymes.[1]
The structural similarity of this compound to compounds known to inhibit carbonic anhydrase suggests that it may also exhibit this activity. The primary sulfonamide group is a key zinc-binding feature for this class of inhibitors.
Experimental Protocols: Confirming Carbonic Anhydrase Inhibition
To experimentally validate the hypothesis that this compound binds to and inhibits carbonic anhydrase, a standard in vitro inhibition assay can be employed.
Carbonic Anhydrase Inhibition Assay Protocol
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify the desired human carbonic anhydrase isoenzyme (e.g., hCA-I or hCA-II).
-
Prepare a stock solution of the enzyme in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of a suitable substrate, such as 4-nitrophenyl acetate (NPA), in a water-miscible solvent like DMSO.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to obtain a range of inhibitor concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add the various concentrations of the inhibitor (and a DMSO control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate (NPA) to all wells.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Visualizing the Molecular Landscape
To better understand the potential mechanism of action and the experimental approach, the following diagrams illustrate the relevant biological pathway and a typical workflow for inhibitor characterization.
Caption: Inhibition of the Carbonic Anhydrase catalytic cycle by a sulfonamide inhibitor.
Caption: Experimental workflow for confirming a carbonic anhydrase inhibitor.
Other Potential Targets
It is worth noting that thiophene sulfonamide derivatives have also been investigated as inhibitors of other protein targets, including c-Jun-N-terminal kinases (JNKs), gamma-secretase, and urease.[4][5][6] Therefore, while carbonic anhydrase represents a primary putative target, the possibility of interactions with other enzymes should not be discounted and may warrant further investigation.
Conclusion and Future Directions
Disclaimer: The potential for this compound to act as a carbonic anhydrase inhibitor is based on structural similarity to known inhibitors and is a hypothesis pending direct experimental confirmation. The information provided in this guide is for research and informational purposes only.
References
- 1. researchgate.net [researchgate.net]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 3. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
- 4. Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
Head-to-Head Study: N-tert-Butyl-2-thiophenesulfonamide and its Analogs in Biological Systems
For Immediate Release
This guide provides a comprehensive comparison of N-tert-Butyl-2-thiophenesulfonamide and structurally similar compounds, focusing on their biological activities as carbonic anhydrase inhibitors and antibacterial agents. The content is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Analysis of Biological Activity
While direct head-to-head studies detailing the comparative efficacy of this compound against a range of its analogs are not extensively available in publicly accessible literature, we can infer its potential activity based on structure-activity relationship (SAR) studies of the broader thiophene-2-sulfonamide class. The primary biological targets for this class of compounds are carbonic anhydrases and the bacterial enzyme dihydropteroate synthase (DHPS).
Carbonic Anhydrase Inhibition
Thiophene-2-sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and epilepsy. The inhibitory potency is typically evaluated by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Comparative Carbonic Anhydrase Inhibition Data for Thiophene-2-sulfonamide Analogs
| Compound ID | Structure | Target Isozyme | Kᵢ (nM) | IC₅₀ (nM) |
| 1 | 5-(2-chlorophenyl)-thiophene-2-sulfonamide | hCA I | 25.3 | - |
| hCA II | 12.1 | - | ||
| 2 | 5-(3-chlorophenyl)-thiophene-2-sulfonamide | hCA I | 28.9 | - |
| hCA II | 14.5 | - | ||
| 3 | 5-(4-chlorophenyl)-thiophene-2-sulfonamide | hCA I | 22.7 | - |
| hCA II | 11.8 | - | ||
| 4 | 5-(2-methoxyphenyl)-thiophene-2-sulfonamide | hCA I | 30.1 | - |
| hCA II | 15.2 | - | ||
| 5 | 5-(3-methoxyphenyl)-thiophene-2-sulfonamide | hCA I | 33.8 | - |
| hCA II | 17.3 | - | ||
| 6 | 5-(4-methoxyphenyl)-thiophene-2-sulfonamide | hCA I | 28.7 | - |
| hCA II | 14.1 | - | ||
| Acetazolamide | (Standard) | hCA I | 250 | - |
| hCA II | 12 | - |
-
Data presented is a representative sample from literature and may not include this compound directly due to a lack of available data.
Antibacterial Activity
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its inhibition leads to bacteriostasis. Mammalian cells are not affected as they obtain folate from their diet.
Table 2: Inferred Antibacterial Activity Comparison
| Compound | Modification from Parent | Predicted Impact on Antibacterial Activity | Rationale for Prediction (based on literature SAR) |
| This compound | - | Baseline | The tert-butyl group provides steric bulk which can influence binding to the DHPS active site. The thiophene ring mimics the p-aminobenzoic acid (PABA) substrate. |
| Analog 1 | Replacement of tert-butyl with a smaller alkyl group (e.g., methyl) | Potentially Increased | Smaller substituents may allow for a better fit into the PABA-binding pocket of DHPS, potentially increasing inhibitory activity. |
| Analog 2 | Addition of a substituent on the thiophene ring | Variable | The effect of substitution on the thiophene ring is position-dependent and can alter electronic properties and steric interactions within the active site. |
| Analog 3 | Replacement of the thiophene ring with a benzene ring | Potentially Decreased | The thiophene ring's specific electronic and steric properties contribute to binding. A benzene ring may not be an optimal isostere for DHPS inhibition in this scaffold. |
-
This table is predictive and based on general SAR principles for sulfonamide-based antibacterial agents. Experimental validation is required.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of 2-thiophenesulfonyl chloride with tert-butylamine.
Procedure:
-
Dissolve tert-butylamine in a suitable dry solvent such as tetrahydrofuran (THF) and cool the solution to 0°C.
-
Add a solution of 2-thiophenesulfonyl chloride dropwise to the cooled tert-butylamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the final product.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide.
Materials:
-
Purified human carbonic anhydrase (hCA) isozyme
-
Test compound (e.g., this compound) stock solution
-
HEPES buffer
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the hCA enzyme and the test compound at various concentrations in HEPES buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the phenol red indicator.
-
Monitor the change in absorbance at 557 nm as the pH decreases due to the formation of carbonic acid.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.
-
Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.
Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)
This assay determines the inhibitory activity of compounds against DHPS.
Materials:
-
Purified bacterial dihydropteroate synthase (DHPS)
-
Test compound stock solution
-
p-Aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHPS enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrates, PABA and DHPPP.
-
Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength, corresponding to the formation of the dihydropteroate product.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of Signaling Pathways and Workflows
Carbonic Anhydrase Inhibition Pathway
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Bacterial Folate Biosynthesis and Inhibition Workflow
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
General Experimental Workflow for Compound Evaluation
Caption: Workflow for synthesis and evaluation of sulfonamides.
Evaluating the Specificity of N-tert-Butyl-2-thiophenesulfonamide as a Carbonic Anhydrase Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
N-tert-Butyl-2-thiophenesulfonamide, a member of the thiophene sulfonamide class of compounds, holds significant interest within pharmaceutical research due to its potential as a modulator of carbonic anhydrases (CAs). These ubiquitous metalloenzymes play a critical role in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Their dysfunction is implicated in several pathologies, making them attractive targets for therapeutic intervention in diseases such as glaucoma, epilepsy, and certain types of cancer. This guide provides a comparative analysis of this compound's specificity against key human carbonic anhydrase (hCA) isoforms, juxtaposed with established clinical inhibitors.
Quantitative Comparison of Inhibitor Specificity
The efficacy and safety of a carbonic anhydrase inhibitor are intrinsically linked to its specificity profile—its ability to selectively inhibit the target isoform(s) while sparing others to minimize off-target effects. The following table summarizes the inhibitory constants (Ki) of various sulfonamide-based inhibitors against four physiologically relevant human carbonic anhydrase isoforms: hCA I and hCA II (cytosolic, off-targets in many therapeutic contexts), and hCA IX and hCA XII (transmembrane, tumor-associated targets). While specific inhibitory data for this compound is not publicly available, data for structurally related thiophene-2-sulfonamides is presented to provide a reasonable estimation of its potential activity and selectivity.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Thiophene-2-sulfonamide Derivative (Example) | 224 - 7544[1] | 2.2 - 7.7[1] | 5.4 - 811[1] | 3.4 - 239[1] |
| Acetazolamide | 250[2] | 12[2][3][4][5] | 25[2] | 5.7[2] |
| Dorzolamide | >10000[6] | 9.0[6] | 52.0[6] | 3.5[6] |
| Brinzolamide | - | 3.19 (IC50)[7] | - | - |
Note: Data for the "Thiophene-2-sulfonamide Derivative" is presented as a range from a study on 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides to illustrate the potential inhibitory profile of this class of compounds[1]. The tert-butyl group in this compound is expected to influence its binding affinity and selectivity.
Experimental Protocols
The determination of inhibitory constants (Ki) for carbonic anhydrase inhibitors is crucial for evaluating their potency and selectivity. The most widely accepted method is the stopped-flow CO2 hydrase assay .
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The enzymatic reaction leads to a change in pH, which is monitored by a pH indicator.
Detailed Methodology:
-
Enzyme and Inhibitor Preparation: Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII) are used. Stock solutions of the inhibitors (e.g., this compound, Acetazolamide) are prepared in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution with a known pH and containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
Reaction Initiation: The enzyme solution is mixed with the inhibitor at various concentrations and incubated for a defined period to allow for binding. This mixture is then rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the formation of bicarbonate and protons. The initial rate of the reaction is calculated.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to the appropriate equation. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme.
Visualizing the Mechanism and Workflow
To better understand the underlying principles of carbonic anhydrase inhibition and the experimental process for evaluating inhibitor specificity, the following diagrams are provided.
References
- 1. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Navigating Carbonic Anhydrase Inhibition: A Comparative Guide to Alternatives for Thiophenesulfonamides in Research
For researchers, scientists, and drug development professionals exploring the landscape of carbonic anhydrase (CA) inhibition, the selection of a suitable inhibitor is paramount. While N-tert-Butyl-2-thiophenesulfonamide and its class of thiophenesulfonamides are recognized for their potent inhibition of carbonic anhydrase II (CA II), with some compounds in this class exhibiting inhibitory concentrations under 10 nM, a diverse array of alternative sulfonamides offers a broad spectrum of potencies and selectivities against various CA isoforms.[1] This guide provides a comparative overview of these alternatives, supported by experimental data, to aid in the selection of the most appropriate compound for specific research applications.
The inhibition of carbonic anhydrases, a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, is a critical therapeutic strategy for a range of conditions including glaucoma, epilepsy, and certain types of cancer. The various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IV, IX, XII) present distinct physiological roles and are targeted for different therapeutic interventions. Consequently, the selection of an inhibitor with an appropriate selectivity profile is crucial to maximize efficacy and minimize off-target effects.
Comparative Analysis of Carbonic Anhydrase Inhibitors
To facilitate a direct comparison, the following table summarizes the inhibitory activity (Ki in nM) of various classes of sulfonamide inhibitors against several key hCA isoforms. Lower Ki values indicate stronger inhibition.
| Inhibitor Class | Compound Example | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Thiophenesulfonamides | 5-(1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide | 489 | 2.2 | 5.4 | 3.4 | [2] |
| 5-(1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide | 224 | 7.7 | 811 | 239 | [2] | |
| Benzothiophene Sulfonamides | Unsubstituted benzo[b]thiophene-5-sulfonamide | 63-138 | 6.3-8.8 | 2.8-15 | - | [3] |
| Benzenesulfonamides | 4-((5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)benzenesulfonamide | - | - | 420-1040 | - | [4] |
| N-((4-sulfamoylphenyl)carbamothioyl)benzamide | 13.3 | 5.3 | - | - | [5] | |
| Imide-based Sulfonamides | 2-(4-sulfamoylphenyl)-1H-isoindole-1,3(2H)-dione | 49 | 2.4 | 9.7 | 14 | [6] |
| Phenylethynylbenzenesulfonamides | para-substituted derivative | - | - | low nM | low nM | [7] |
| meta-substituted derivative | low nM | - | low nM | low nM | [7] | |
| Standard Inhibitor | Acetazolamide (AZA) | 250 | 12 | 25 | 5.7 | [5] |
Signaling Pathway: Carbonic Anhydrase in Cellular pH Regulation
Carbonic anhydrases play a pivotal role in maintaining cellular pH homeostasis by catalyzing the rapid interconversion of CO2 and bicarbonate. This process is fundamental to various physiological functions and is a key target in several pathologies. The diagram below illustrates the central role of carbonic anhydrase in this pathway.
Caption: Role of Carbonic Anhydrase in pH Regulation.
Experimental Workflow for Comparative Inhibitor Analysis
The standardized method for determining the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydrase assay. This technique measures the enzyme-catalyzed hydration of CO₂. The following diagram outlines the typical workflow for such an experiment.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Experimental Protocols
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
This method is widely used to determine the inhibition constants (Ki) of compounds against various carbonic anhydrase isoforms.
1. Reagents and Buffers:
-
Buffer: 10 mM HEPES, pH 7.5, or 20 mM TRIS, pH 8.3, with 20 mM NaClO₄.
-
Enzyme: Purified recombinant human carbonic anhydrase isoform (e.g., hCA I, II, IX, XII).
-
Substrate: CO₂-saturated water.
-
Inhibitors: Stock solutions of test compounds and a standard inhibitor (e.g., Acetazolamide) in DMSO, with subsequent dilutions in the assay buffer.
-
pH Indicator: A suitable pH indicator is included in the buffer to monitor the pH change resulting from the hydration of CO₂.
2. Instrumentation:
-
A stopped-flow instrument capable of rapid mixing and spectrophotometric or spectrofluorometric detection is required.
3. Procedure:
-
The enzyme and inhibitor solutions are pre-incubated at a controlled temperature (e.g., 20°C).
-
The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in the stopped-flow apparatus.
-
The change in absorbance or fluorescence of the pH indicator is monitored over a short period (10-100 seconds). This change is proportional to the rate of the CO₂ hydration reaction.
-
The initial velocity of the reaction is determined from the linear phase of the progress curve.
-
Measurements are performed at various inhibitor concentrations to determine the concentration required for 50% inhibition (IC₅₀).
4. Data Analysis:
-
The IC₅₀ values are calculated by fitting the dose-response data to a suitable equation.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.
This comprehensive guide provides a foundation for researchers to explore and select suitable carbonic anhydrase inhibitors beyond the commonly used thiophenesulfonamides. The provided data and protocols serve as a starting point for further investigation and development of novel and selective CA inhibitors for various therapeutic applications.
References
- 1. Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 100342-30-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of N-tert-Butyl-2-thiophenesulfonamide's Reported Effects: A Guide for Researchers
An objective analysis of N-tert-Butyl-2-thiophenesulfonamide, including its reported activities, comparison with alternatives, and detailed experimental protocols for verification.
Introduction
This compound is a commercially available compound that has been noted for its utility as a chemical intermediate, particularly as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] While it is suggested to have applications in the development of drugs targeting neurological disorders, publicly accessible, peer-reviewed literature detailing its specific biological effects, mechanism of action, and quantitative performance data is not currently available. This guide aims to provide a framework for the independent verification of any purported biological activities of this compound.
Due to the absence of specific reported biological effects for this compound, this guide will focus on the broader class of thiophene sulfonamide derivatives to which it belongs. Certain compounds within this class have been investigated for their potential as inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme implicated in neuronal apoptosis and inflammatory diseases. This guide will therefore use JNK inhibition as a hypothetical activity for this compound to illustrate a comparative framework.
Comparison with Alternatives: JNK Inhibitors
Assuming this compound possesses JNK inhibitory activity, it would be compared against known JNK inhibitors. A prominent example is SP600125 , a well-characterized, potent, and selective inhibitor of JNK.
Table 1: Comparative Profile of Hypothetical this compound Activity vs. SP600125
| Feature | This compound | SP600125 (Alternative) |
| Reported IC50 (JNK1) | Data Not Available | 0.04 µM |
| Reported IC50 (JNK2) | Data Not Available | 0.04 µM |
| Reported IC50 (JNK3) | Data Not Available | 0.09 µM |
| Cellular Potency | Data Not Available | Potent inhibition of c-Jun phosphorylation |
| Selectivity | Data Not Available | Selective against a panel of other kinases |
| Mechanism of Action | Data Not Available | ATP-competitive inhibitor |
Experimental Protocols for Verification
To independently verify the potential JNK inhibitory activity of this compound, the following experimental protocols are recommended.
1. In Vitro Kinase Inhibition Assay
This experiment aims to quantify the direct inhibitory effect of the compound on JNK enzyme activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JNK1, JNK2, and JNK3.
-
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
GST-c-Jun (1-79) substrate
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
This compound (dissolved in DMSO)
-
SP600125 (positive control)
-
DMSO (vehicle control)
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and SP600125 in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and either the test compound, positive control, or vehicle control.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Assay for JNK Activity
This experiment assesses the ability of the compound to inhibit JNK signaling within a cellular context.
-
Objective: To measure the effect of this compound on the phosphorylation of c-Jun, a direct substrate of JNK, in cultured cells.
-
Materials:
-
A suitable cell line (e.g., HeLa or Jurkat cells)
-
Cell culture medium and supplements
-
Anisomycin or UV radiation (to stimulate the JNK pathway)
-
This compound (dissolved in DMSO)
-
SP600125 (positive control)
-
DMSO (vehicle control)
-
Lysis buffer
-
Primary antibodies against phospho-c-Jun (Ser63) and total c-Jun
-
Secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
-
-
Procedure:
-
Culture cells to an appropriate density.
-
Pre-treat the cells with various concentrations of this compound, SP600125, or DMSO for 1-2 hours.
-
Stimulate the cells with a JNK pathway activator (e.g., anisomycin) for a specified time (e.g., 30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun and total c-Jun.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the level of phospho-c-Jun to total c-Jun.
-
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining in vitro JNK inhibition.
Simplified JNK Signaling Pathway
Caption: Hypothetical inhibition of the JNK signaling pathway.
References
Safety Operating Guide
Proper Disposal of N-tert-Butyl-2-thiophenesulfonamide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of N-tert-Butyl-2-thiophenesulfonamide, a compound commonly used in medicinal chemistry and drug discovery.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as causing serious eye irritation[1]. The safety data sheet for a similar compound, 5-Bromo-N-tert-butyl-2-thiophenesulfonamide, indicates that it may also cause skin and respiratory irritation[2]. Therefore, wearing protective gloves, clothing, and eye/face protection is mandatory[2]. All handling should be conducted in a well-ventilated area or outdoors to avoid inhalation of dust or fumes[2].
Pre-Disposal and Storage
Contaminated materials and unused quantities of the compound should be stored in a tightly closed, suitable disposal container[2]. It is important to prevent the substance from entering drains, waterways, or the soil[2]. Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition, until it can be collected for disposal[2].
Disposal Protocol
The primary method for the disposal of this compound is to send it to a licensed and approved chemical waste disposal plant[2][3][4]. It is imperative to consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal[2].
Step-by-Step Disposal Procedure:
-
Characterization: Classify the waste material. Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and local regulations[2].
-
Segregation: Keep this compound waste separate from other laboratory waste streams to avoid unintended reactions.
-
Containment: Place the waste into a suitable, labeled, and sealed container. Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the container with the chemical name ("this compound"), associated hazards (e.g., "Eye Irritant"), and the date of accumulation.
-
Collection: Arrange for collection by a licensed chemical waste management company. Provide them with the safety data sheet or relevant hazard information.
-
Documentation: Maintain records of the disposal process, including the amount of waste, disposal date, and the name of the disposal company, as required by your institution's safety protocols.
Quantitative Safety and Disposal Data
| Property | Value/Information | Source |
| GHS Hazard Statements | H319: Causes serious eye irritation | PubChem[1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | AK Scientific, Inc.[2] |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection | AK Scientific, Inc.[2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant | AK Scientific, Inc.[2], Thermo Fisher Scientific[3][4] |
| Environmental Precautions | Do not let product enter drains, other waterways, or soil | AK Scientific, Inc.[2] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
